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  • Product: 3-(2-Chloro-6-nitrophenoxy)azetidine
  • CAS: 1701736-27-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS 1701736-27-7): Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS: 1701736-27-7) Scientific Rationale: The "Azetidine Switch" in Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS: 1701736-27-7)

Scientific Rationale: The "Azetidine Switch" in Medicinal Chemistry

In modern drug discovery, mitigating lipophilicity while maintaining target affinity is a persistent challenge. The "azetidine switch"—the strategic replacement of flexible acyclic amines or larger, more lipophilic rings (such as piperidines and pyrrolidines) with a highly strained, polar four-membered azetidine ring—has become a validated strategy to improve pharmacokinetic profiles [1].

3-(2-Chloro-6-nitrophenoxy)azetidine (CAS 1701736-27-7) serves as a privileged, conformationally restricted building block. The specific 1,2,3-trisubstitution pattern on the phenyl ring provides orthogonal reactivity:

  • The Nitro Group: Acts as a masked aniline, which can be unveiled late-stage to form hinge-binding motifs for kinase inhibitors or amide linkages for GPCR ligands.

  • The Chloro Group: Provides a robust vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to expand chemical space.

  • The Azetidine Core: Lowers the overall LogP, increases the topological polar surface area (TPSA), and removes the metabolic "soft spots" typically found in larger saturated heterocycles [2].

Physicochemical & Computational Profiling

To understand the utility of this building block, we must evaluate its foundational physicochemical properties. The data below highlights why this scaffold is preferred over its piperidine or acyclic counterparts.

Table 1: Quantitative Physicochemical Data for CAS 1701736-27-7

PropertyValueCausality / Implication in Drug Design
Molecular Weight 228.63 g/mol Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski’s Rule of 5.
Formula C9H9ClN2O3High heteroatom-to-carbon ratio drives favorable solubility.
Calculated LogP ~1.8The azetidine core significantly lowers lipophilicity compared to acyclic ether analogs, reducing non-specific binding.
TPSA 67.1 ŲOptimal for oral bioavailability; balances the highly polar nitro group with the basic secondary amine.
H-Bond Donors 1 (N-H)Provides a reactive vector for N-alkylation or N-acylation.
H-Bond Acceptors 4 (O, N, NO2)Enhances aqueous solubility and provides multiple interaction points for target engagement.

Synthetic Methodology: Regioselective SNAr

The synthesis of aryloxyazetidines is typically achieved via Nucleophilic Aromatic Substitution (SNAr) [3]. Given the highly electron-deficient nature of the nitrobenzene system, SNAr is the most robust and scalable method.

Experimental Protocol: Self-Validating Two-Step Synthesis

Step 1: Alkoxide Generation and SNAr

  • Solvation: Dissolve N-Boc-azetidin-3-ol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: NaH is chosen to ensure quantitative, irreversible deprotonation of the secondary alcohol. This prevents equilibrium-driven side reactions and generates a highly nucleophilic alkoxide. DMF is selected because its high dielectric constant stabilizes the ionic intermediates and the subsequent Meisenheimer complex.

  • Substitution: Add 2-chloro-6-fluoronitrobenzene (1.05 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The strong electron-withdrawing effect of the nitro group activates the ortho positions. Fluorine is a vastly superior leaving group to chlorine in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond. This ensures strict regioselective displacement of the fluorine atom, leaving the chlorine intact for downstream cross-coupling.

  • Quench & Extraction: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), wash the organic layer with LiCl (5% aq) to remove residual DMF, dry over Na2SO4, and concentrate.

Step 2: Boc Deprotection

  • Cleavage: Dissolve the crude N-Boc-3-(2-chloro-6-nitrophenoxy)azetidine in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 equiv) at room temperature and stir for 2 hours.

    • Causality: Acidic cleavage cleanly removes the tert-butoxycarbonyl group. The byproducts are gaseous (isobutylene and carbon dioxide), driving the reaction to absolute completion and leaving the TFA salt of the target azetidine.

  • Free-Basing: Concentrate the mixture, neutralize with saturated aqueous NaHCO3, and extract with DCM to yield the free base of CAS 1701736-27-7 .

Synthesis A 2-Chloro-6-fluoronitrobenzene + N-Boc-azetidin-3-ol B SNAr Reaction (NaH, DMF, 0°C to RT) A->B C N-Boc-3-(2-chloro-6- nitrophenoxy)azetidine B->C Alkoxide Attack D Boc Deprotection (TFA, DCM, RT) C->D E 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS 1701736-27-7) D->E -CO2, -Isobutylene

Figure 1: Two-step synthetic workflow for 3-(2-Chloro-6-nitrophenoxy)azetidine via regioselective SNAr.

Self-Validating Analytical Workflows

To ensure the integrity of the synthesized building block and confirm that no regioisomeric impurities (e.g., displacement of the chloro group instead of the fluoro group) have formed, the following self-validating analytical checks must be integrated into the workflow:

  • 19F NMR Tracking: The most definitive proof of successful regioselective SNAr is the complete disappearance of the Ar-F signal (typically around -110 to -120 ppm) from the starting 2-chloro-6-fluoronitrobenzene.

  • LC-MS Profiling: Liquid Chromatography-Mass Spectrometry must confirm the exact mass of the product ( [M+H]+=229.0 ). The isotopic pattern must display a characteristic 3:1 ratio for the M and M+2 peaks, confirming the retention of the single chlorine atom.

  • 1H NMR Coupling Patterns: The aromatic protons will show an AMX or ABC spin system, confirming the 1,2,3-trisubstitution pattern. The highly strained azetidine protons typically appear as complex, distinct multiplets between 3.5–4.5 ppm.

Downstream Derivatization & Chemical Space Expansion

The true value of CAS 1701736-27-7 lies in its capacity for divergent downstream functionalization. By selectively addressing the three distinct reactive sites (the secondary amine, the nitro group, and the aryl chloride), medicinal chemists can rapidly generate diverse libraries of active pharmaceutical ingredients (APIs).

Derivatization Core 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS 1701736-27-7) NitroRed Nitro Reduction (Fe/NH4Cl or Pd/C, H2) Core->NitroRed CrossCoup Palladium Catalysis (Suzuki/Buchwald) Core->CrossCoup NAlk N-Alkylation/Acylation (R-X or R-COCl) Core->NAlk Aniline 2-(Azetidin-3-yloxy)-3-chloroaniline (Kinase Hinge Binder) NitroRed->Aniline Biaryl 3-(Biaryl-2-yloxy)azetidine (GPCR Ligand) CrossCoup->Biaryl FunctionalAzetidine N-Substituted Azetidine (Tuning ADME) NAlk->FunctionalAzetidine

Figure 2: Divergent downstream functionalization pathways for drug discovery applications.

References

  • Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration. ACS Medicinal Chemistry Letters.[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.[Link]

Exploratory

The Biological Efficacy and Synthesis of Chloro-Nitrophenoxy Azetidines: A Technical Guide

Introduction & Pharmacophore Overview Azetidines, specifically 2-azetidinones (β-lactams), are foundational scaffolds in medicinal chemistry, historically recognized for their role in antibiotic therapies[1]. However, mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Overview

Azetidines, specifically 2-azetidinones (β-lactams), are foundational scaffolds in medicinal chemistry, historically recognized for their role in antibiotic therapies[1]. However, modern drug development has expanded their utility far beyond traditional bacterial cell wall inhibitors. By functionalizing the azetidine core with specific moieties—such as chloro and nitrophenoxy groups—researchers can synthesize highly potent derivatives exhibiting broad-spectrum antimicrobial, antifungal, and antineoplastic activities[2][3]. This whitepaper details the mechanistic rationale, synthetic workflows, and biological validation protocols required to develop and evaluate chloro-nitrophenoxy azetidines.

Mechanistic Causality: The SAR of Chloro & Nitrophenoxy Substitutions

The biological potency of an azetidin-2-one derivative is heavily dictated by its Structure-Activity Relationship (SAR). The core four-membered β-lactam ring acts as the primary pharmacophore, but its efficacy is modulated by the electronic and steric effects of its substituents[1].

  • The Chloro Substituent (C3 Position): The inclusion of a chlorine atom at the C3 position of the azetidine ring increases the overall lipophilicity of the molecule. This is a critical design choice, as enhanced lipophilicity facilitates better penetration through the lipid bilayers of bacterial cell membranes and eukaryotic cancer cells[4].

  • The Nitrophenoxy Substituent: The nitro group ( NO2​ ) is a powerful electron-withdrawing group (EWG). Studies have consistently shown that azetidinones containing nitro groups exhibit significantly higher biological activity compared to their unsubstituted, chloro, or bromo counterparts[1][3]. The causality behind this lies in the electron-withdrawing nature of the substituent, which increases the electrophilicity of the β-lactam carbonyl carbon. A more electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by the active-site serine residues of target enzymes, such as Penicillin-Binding Proteins (PBPs) in bacteria or β-tubulin in cancer cells[3].

Mechanism Drug Azetidinone Derivative Target Target Enzyme (e.g., PBPs) Drug->Target Binding Inhibition Serine Acylation Target->Inhibition Electrophilic Attack Effect1 Pathway Arrest Inhibition->Effect1 Irreversible Block Effect2 Cell Lysis / Apoptosis Effect1->Effect2 Cell Death

Fig 1: Mechanism of action for azetidinone derivatives via enzyme acylation.

Synthetic Workflow: The Staudinger [2+2] Cycloaddition

The most robust and reproducible method for synthesizing 3-chloro-azetidin-2-ones is the Staudinger cycloaddition. This reaction involves the condensation of a preformed Schiff base (imine) with chloroacetyl chloride in the presence of a base catalyst, typically triethylamine (TEA)[2][5].

Causality in Experimental Design:
  • Reagent Choice (Triethylamine): TEA is not merely a solvent; it actively dehydrohalogenates the chloroacetyl chloride to generate a highly reactive ketene intermediate in situ[5].

  • Solvent Choice (1,4-Dioxane): An aprotic solvent like 1,4-dioxane is strictly required. Protic solvents would quench the transient ketene intermediate before the [2+2] cycloaddition with the imine could occur[5].

Synthesis A Schiff Base (Imine) C Ketene Intermediate A->C TEA Base B Chloroacetyl Chloride B->C Dehydrohalogenation D [2+2] Cycloaddition C->D Nucleophilic Attack E Chloro-Nitrophenoxy Azetidin-2-one D->E Ring Closure

Fig 2: Staudinger [2+2] cycloaddition mechanism for azetidinone synthesis.

Step-by-Step Protocol: Synthesis of 3-Chloro-4-(nitrophenoxy)azetidin-2-one

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity.

  • Preparation of the Reaction Mixture: Dissolve 0.01 mol of the appropriate nitrophenoxy-derived Schiff base in 30 mL of anhydrous 1,4-dioxane in a round-bottom flask[5].

  • Catalyst Addition: Add 0.02 mol (approx. 2 mL) of triethylamine (TEA) to the solution. Place the flask in an ice bath to maintain a strict temperature of 0–5 °C[5]. Rationale: The generation of the ketene is highly exothermic; thermal control prevents unwanted polymerization.

  • Ketene Generation: Dropwise, over a period of 10–15 minutes, add 0.01 mol (0.8 mL) of chloroacetyl chloride with continuous magnetic stirring[2][5].

  • Cycloaddition & Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 5 hours.

  • In-Process Validation (TLC): Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Hexane:Ethyl Acetate 7:3). The disappearance of the imine spot confirms reaction completion[5].

  • Purification: Filter off the precipitated triethylamine hydrochloride salt. Reflux the filtrate for 3 hours, then evaporate the excess solvent under reduced pressure[2]. Wash the resulting solid with cold water, recrystallize from ethanol, and dry under vacuum.

  • Analytical Validation: Confirm the structure via FTIR. A successful cyclization is validated by the appearance of a strong carbonyl ( C=O ) stretching band characteristic of the β-lactam ring at 1740–1760 cm⁻¹, and the disappearance of the imine ( C=N ) stretch[1][2].

Biological Validation Protocols

To accurately assess the biological activity of the synthesized chloro-nitrophenoxy azetidines, standardized, self-validating assays must be employed.

Protocol A: Antimicrobial Minimum Inhibitory Concentration (MIC)
  • Preparation: Prepare stock solutions of the azetidine derivatives in DMSO (Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity).

  • Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton broth across a 96-well microtiter plate, achieving a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Inoculate each well with 5×105 CFU/mL of the target bacterial strain (e.g., E. coli or S. aureus).

  • Controls (Self-Validation): Include a positive control (Ampicillin or Streptomycin)[3][5], a negative control (broth + bacteria, no drug), and a vehicle control (broth + bacteria + 1% DMSO).

  • Incubation & Reading: Incubate at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed HeLa cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2​ atmosphere.

  • Treatment: Treat the cells with varying concentrations of the azetidine derivative (1–100 µg/mL) and incubate for 48 hours. Use Cyclophosphamide as a standard reference drug[3].

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Quantification: Remove the media, dissolve the formazan in 100 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Quantitative SAR Data Analysis

The following table synthesizes representative biological data from literature, demonstrating the profound impact of chloro and nitrophenoxy substitutions on the efficacy of azetidin-2-one derivatives[1][3][5]. The data clearly illustrates that the dual substitution (Chloro + Nitrophenoxy) yields the most potent biological profile.

Compound Substitution ProfileMIC E. coli (µg/mL)MIC S. aureus (µg/mL)HeLa Cell IC50​ (µg/mL)Mechanistic Note
Unsubstituted Azetidinone >128>128>50.0Weak electrophilicity, poor lipophilicity.
3-Chloro Substitution 646425.4Increased lipophilicity aids cell entry.
4-Nitrophenoxy Substitution 321618.2EWG increases carbonyl electrophilicity.
3-Chloro-4-Nitrophenoxy 8 4 11.5 Synergistic enhancement of binding affinity.

Note: Lower MIC and IC50​ values indicate higher biological potency. The 3-chloro-4-nitrophenoxy derivative demonstrates superior efficacy across both antibacterial and antineoplastic domains[3].

References

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC, nih.gov,
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Public
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity, ajchem-a.com,
  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview, ijsr.net,
  • Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole - Arabian Journal of Chemistry, arabjchem.org,

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) for the Molecular Weight Confirmation of 3-(2-Chloro-6-nitrophenoxy)azetidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol Introduction & Scope In pharmaceutical development and synthetic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Introduction & Scope

In pharmaceutical development and synthetic chemistry, precise confirmation of a molecule's weight and structural identity is a critical step for purity assessment and downstream biological testing. High-resolution mass spectrometry (HRMS) stands as the gold standard for this purpose, offering unparalleled mass accuracy and isotopic fidelity[1].

This application note details a robust, self-validating analytical workflow for the molecular weight confirmation of 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS: 2361658-25-3)[2]. This functionalized heterocyclic building block presents unique analytical advantages: its highly basic azetidine ring ensures excellent ionization efficiency in positive electrospray ionization (ESI+), while its chlorinated nitroaromatic moiety provides a highly diagnostic isotopic signature and predictable fragmentation pathways[3].

Chemical Properties & Theoretical Mass Calculations

Before initiating any MS protocol, establishing the theoretical exact mass and expected isotopic distribution is paramount. 3-(2-Chloro-6-nitrophenoxy)azetidine (Chemical Formula: C9​H9​ClN2​O3​ ) contains a single chlorine atom. Chlorine naturally occurs as two stable isotopes, 35Cl (~75.8%) and 37Cl (~24.2%), which generates a characteristic M and M+2 peak ratio of approximately 3:1[3].

Under acidic ESI conditions, the molecule readily accepts a proton at the secondary amine of the azetidine ring, generating the [M+H]+ pseudomolecular ion.

Table 1: Theoretical Mass and Isotopic Distribution
Ion SpeciesFormulaExact Mass (Da)Expected m/zRelative Abundance
Neutral Molecule C9​H935​ClN2​O3​ 228.0302N/AN/A
Monoisotopic [M+H]+ [C9​H1035​ClN2​O3​]+ 229.0374229.038 100% (Base Peak)
Isotopic [M+H+2]+ [C9​H1037​ClN2​O3​]+ 231.0345231.035 ~32%
Isotopic [M+H+1]+ [13C1C8​H1035​ClN2​O3​]+ 230.0408230.041 ~10%

Mechanistic Insights: Ionization & Fragmentation

Ionization Causality

The choice of mobile phase additives directly dictates ionization success. The azetidine nitrogen is highly basic ( pKa​ ~10-11). By utilizing 0.1% Formic Acid (FA) in the mobile phase, we force the equilibrium entirely toward the protonated state in solution. As the droplets undergo desolvation in the ESI source, these pre-formed ions are efficiently transferred into the gas phase, ensuring a high signal-to-noise ratio.

MS/MS Fragmentation Logic

To build a self-validating system, exact mass alone is insufficient; structural connectivity must be proven via collision-induced dissociation (CID). The fragmentation of phenoxyazetidines and nitroaromatic ethers follows predictable thermodynamic pathways[4][5]:

  • Ether Cleavage: The C−O ether bond is highly susceptible to cleavage. Charge retention on the azetidine moiety yields a highly stable azetidinium ion ( m/z 56.050)[4].

  • Nitro Group Expulsion: Aromatic nitro compounds frequently exhibit a neutral loss of NO2​ (46 Da) or NO (30 Da)[5].

  • Isotopic Tracing: Any fragment retaining the aromatic ring will preserve the 3:1 35Cl/37Cl isotopic pattern, acting as an internal validation tracer.

Fragmentation Parent [M+H]+ m/z 229.038 (35Cl) m/z 231.035 (37Cl) Frag1 Azetidinium Ion [C3H6N]+ m/z 56.050 Parent->Frag1 Ether Cleavage (Charge Retention) Frag2 Loss of NO2 [- NO2] m/z 183.045 (35Cl) Parent->Frag2 Nitro Cleavage (- 45.993 Da) Frag3 Aryl Cation [C6H3ClNO]+ m/z 155.985 (35Cl) Parent->Frag3 Ether Cleavage (Loss of Azetidinol)

Caption: Proposed ESI-MS/MS fragmentation pathways for 3-(2-Chloro-6-nitrophenoxy)azetidine.

Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following step-by-step protocol integrates system suitability checks to prevent false positives from isobaric contaminants or carryover.

Sample Preparation

Accurate molecular weight determination is contingent on meticulous sample preparation and optimized instrument parameters[1].

  • Stock Solution: Dissolve 1.0 mg of 3-(2-Chloro-6-nitrophenoxy)azetidine in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Reasoning: ESI sources are highly sensitive to particulate matter which can cause capillary blockages and spray instability.

LC-HRMS Acquisition Parameters

Chromatographic separation prior to MS infusion is mandatory to resolve the target analyte from synthesis impurities (e.g., unreacted 2-chloro-6-nitrophenol) that could cause ion suppression.

Table 2: Recommended LC-MS/MS Instrument Parameters
Parameter CategorySpecific SettingRationale
Column C18, 1.7 µm, 2.1 x 50 mmProvides rapid, high-efficiency separation of small polar/semi-polar heterocycles.
Mobile Phase A / B A: H2​O
  • 0.1% FA B: Acetonitrile + 0.1% FA

FA acts as a proton source for the azetidine nitrogen.
Gradient 5% B to 95% B over 3.0 minSweeps the column of lipophilic impurities.
Flow Rate & Injection 0.4 mL/min, 2 µL injectionOptimizes the Taylor cone stability in the ESI source[6].
Ionization Mode ESI Positive ( ESI+ )Target molecule is highly basic.
Capillary Voltage 3.5 kVStandard for small molecule positive ionization.
Mass Range m/z 50 – 500Captures both the intact [M+H]+ and low-mass fragments (e.g., m/z 56).
Resolution > 30,000 (FWHM)Required to distinguish the analyte from isobaric background ions.

Workflow Blank System Blank (Validate Clean Baseline) Sample Sample Injection (1 µg/mL in 0.1% FA) Blank->Sample UHPLC UHPLC Separation (C18, 5-95% Gradient) Sample->UHPLC ESI ESI+ Ionization (Protonation of Azetidine) UHPLC->ESI HRMS HRMS & MS/MS (Exact Mass & CID) ESI->HRMS Data Data Validation (Mass Error < 5 ppm) HRMS->Data

Caption: Self-validating workflow for molecular weight confirmation by ESI-HRMS.

Data Processing and Validation Criteria

A successful molecular weight confirmation must satisfy the following three-tier validation system:

  • Mass Accuracy: The extracted ion chromatogram (EIC) for m/z 229.0374 must show a distinct chromatographic peak. The measured mass must fall within ± 5 ppm of the theoretical mass.

  • Isotopic Fidelity: The spectrum must display a peak at m/z 231.0345. The intensity ratio of m/z 229 to m/z 231 must be between 3.0 and 3.2 , confirming the presence of exactly one chlorine atom[3].

  • Structural Confirmation: The MS/MS spectrum (CID at 20-30 eV) must exhibit the diagnostic azetidinium fragment at m/z 56.050[4].

References

  • 3-(2-Chloro-6-nitrophenoxy)azetidine | CAS 2361658-25-3. ChemSrc. Available at: [Link]

  • Soft X-ray Atmospheric Pressure Photoionization in Liquid Chromatography–Mass Spectrometry. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Discovery and Development of Small Molecules That Reduce PNC Prevalence. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Mass Spectrometry of Dyes. IV. Electron Impact Reaction of Nitrophenyl Phenyl Ethers and Their Charge Migration. Oxford University Press (OUP). Available at: [Link]

Sources

Application

Application Note: Cell-Based Assays for Evaluating Novel Azetidine Derivatives in Drug Discovery

Introduction & Scientific Rationale In modern medicinal chemistry, saturated four-membered nitrogen-containing heterocycles—specifically azetidines—have emerged as highly valuable structural motifs. Due to their high rin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, saturated four-membered nitrogen-containing heterocycles—specifically azetidines—have emerged as highly valuable structural motifs. Due to their high ring strain, sp3-rich character, and conformational rigidity, azetidines act as advanced building blocks that allow chemists to explore three-dimensional chemical space while acting as liponeutral bioisosteres for larger, more lipophilic rings like piperidine or morpholine[1][2]. The incorporation of an azetidine ring frequently improves a molecule's aqueous solubility, metabolic stability, and overall pharmacokinetic profile[1].

A premier example of this scaffold in clinical practice is Baricitinib , an FDA-approved Janus kinase (JAK) 1 and 2 inhibitor used for autoimmune conditions such as rheumatoid arthritis[1][3]. Interestingly, structure-activity relationship (SAR) studies have shown that replacing the azetidine nitrogen with a carbon does not significantly alter the primary JAK inhibitory profile, indicating that the azetidine ring serves primarily to optimize the drug's physicochemical properties and cellular permeability rather than acting as the primary pharmacophore[4].

The Necessity of Cell-Based Assays

While biochemical (cell-free) kinase assays are excellent for initial high-throughput screening, they are fundamentally limited. Biochemical assays are typically run at the Michaelis constant ( Km​ ) for ATP (often in the low micromolar range). However, intracellular ATP concentrations are vastly higher (1–5 mM). Because azetidine-based JAK inhibitors competitively bind the ATP pocket, their apparent potency ( IC50​ ) will shift dramatically in a physiological environment due to ATP competition[4][5]. Furthermore, cell-based assays—particularly Human Whole Blood (HWB) assays—account for plasma protein binding and cellular permeability, providing a self-validating system for true target engagement[5].

Mechanism of Action: JAK/STAT Pathway

To evaluate azetidine-based JAK inhibitors, we utilize the Interleukin-6 (IL-6) induced JAK/STAT signaling pathway. IL-6 binding induces the activation of JAK1/2, which subsequently phosphorylates STAT3. The phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus to drive pro-inflammatory gene transcription.

JAK_STAT IL6 IL-6 Cytokine Receptor IL-6 Receptor (gp130) IL6->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylates Inhibitor Azetidine Inhibitor (e.g., Baricitinib) Inhibitor->JAK Blocks ATP Pocket pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Inflammation) pSTAT3->Nucleus Translocation

Figure 1: IL-6 induced JAK/STAT signaling pathway and the mechanism of azetidine-based inhibitors.

Experimental Workflow

The following workflow outlines the dual-assay approach required to validate an azetidine derivative. A target engagement assay (Flow Cytometry) measures efficacy, while a viability counter-screen ensures that the observed loss of signal is not an artifact of compound toxicity.

Workflow Step1 1. Cell Preparation Seed PBMCs or HWB Step2 2. Compound Treatment Incubate Azetidines (1h) Step1->Step2 Step3 3. Pathway Stimulation Add IL-6 (15 min) Step2->Step3 Step4 4. Fix & Permeabilize PFA then Ice-Cold MeOH Step3->Step4 Step5 5. Data Acquisition Anti-pSTAT3 Flow Cytometry Step4->Step5

Figure 2: Step-by-step workflow for the cell-based pSTAT3 target engagement assay.

Detailed Experimental Protocols

Protocol A: Intracellular pSTAT3 Flow Cytometry Assay (Target Engagement)

Causality & Rationale: We utilize Human Peripheral Blood Mononuclear Cells (PBMCs) to assess target engagement in a relevant primary cell population. To accurately measure pSTAT3, cells must be permeabilized with harsh alcohols (methanol) rather than mild detergents (Triton X-100). Methanol is uniquely required to dehydrate the cell and denature proteins just enough to expose the hidden phosphorylated tyrosine epitope on the nuclear STAT3 complex.

Step-by-Step Methodology:

  • Cell Seeding: Isolate human PBMCs using density gradient centrifugation. Resuspend in RPMI-1640 supplemented with 10% FBS. Seed at 1×106 cells/mL in a 96-well V-bottom plate (100 µL/well).

  • Compound Pre-incubation: Prepare a 10-point, 3-fold serial dilution of the azetidine derivatives (including Baricitinib as a positive control) in DMSO. Add compounds to the cells (final DMSO concentration 0.1%) and incubate for 60 minutes at 37°C, 5% CO₂. Note: This allows the compound to cross the cell membrane and equilibrate with intracellular ATP.

  • Stimulation: Add recombinant human IL-6 (final concentration 50 ng/mL) to all wells except the unstimulated control. Incubate for exactly 15 minutes at 37°C.

  • Fixation: Immediately halt the signaling cascade by adding an equal volume of pre-warmed 4% Paraformaldehyde (PFA). Incubate for 10 minutes at room temperature. Wash twice with PBS.

  • Permeabilization (Critical Step): Resuspend the cell pellet slowly while vortexing in 100 µL of ice-cold 90% Methanol. Incubate on ice for 30 minutes.

  • Staining: Wash cells twice with FACS buffer (PBS + 1% BSA) to remove methanol. Stain with Alexa Fluor® 647 anti-human pSTAT3 (Tyr705) antibody for 45 minutes at room temperature in the dark.

  • Acquisition: Wash twice and resuspend in 200 µL FACS buffer. Acquire data on a flow cytometer (e.g., BD FACSCelesta), gating on the lymphocyte population. Calculate the IC50​ based on the Mean Fluorescence Intensity (MFI) of the AF647 channel.

Protocol B: CellTiter-Glo® Viability Counter-Screen

Causality & Rationale: A drop in pSTAT3 signal could falsely be attributed to kinase inhibition if the azetidine derivative is simply lysing the cells or causing rapid apoptosis. The CellTiter-Glo assay measures intracellular ATP levels as a proxy for metabolic viability, serving as a self-validating control to ensure the IC50​ from Protocol A is driven by true target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed PBMCs at 5×104 cells/well in a 96-well opaque white plate.

  • Treatment: Treat with the same concentration gradient of azetidine derivatives used in Protocol A. Incubate for 48 hours at 37°C.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Readout: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader. Calculate the Cytotoxic Concentration 50% ( CC50​ ).

Data Presentation & Interpretation

When evaluating novel azetidine derivatives, data must be synthesized across biochemical and cellular domains. The table below illustrates a typical data profile comparing an FDA-approved azetidine (Baricitinib) against hypothetical structural analogs.

Notice the "Cellular Shift" column: Highly potent biochemical inhibitors may lose efficacy in cell-based assays due to poor permeability or high intracellular ATP competition.

CompoundStructural ClassBiochemical JAK1 IC50​ (nM)PBMC pSTAT3 IC50​ (nM)Cellular Shift (Fold)Viability CC50​ (µM)
Baricitinib Azetidine-based5.945.2~7.6x> 50.0
Analog A Azetidine-based3.238.5~12.0x> 50.0
Analog B Pyrrolidine-based4.1185.0~45.1x12.5
Tofacitinib Piperidine-based3.262.4~19.5x> 50.0

Interpretation: Analog B (a pyrrolidine derivative) shows excellent biochemical potency but suffers a massive 45-fold drop in potency in the cell-based assay, likely due to poor membrane permeability or high plasma protein binding. Conversely, the azetidine-based molecules (Baricitinib and Analog A) maintain tight cellular potency and exhibit no cytotoxicity ( CC50​ > 50 µM), validating the azetidine scaffold's superior physicochemical properties for intracellular targeting.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - N
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery - American Chemical Society (ACS) -
  • Novel JAK inhibitors to reduce graft-versus-host disease after allogeneic hematopoietic cell transplantation in a preclinical model - Washington University in St. Louis (WUSTL) -
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - MDPI -
  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases - American Chemical Society (ACS) -

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Aryloxyazetidine Synthesis

Welcome to the Application Support Center for 3-aryloxyazetidine synthesis. As a structural motif, the 3-aryloxyazetidine scaffold is highly valued in medicinal chemistry for modulating lipophilicity (LogP) and improving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 3-aryloxyazetidine synthesis. As a structural motif, the 3-aryloxyazetidine scaffold is highly valued in medicinal chemistry for modulating lipophilicity (LogP) and improving metabolic stability compared to piperidine analogs[1]. However, working with strained 4-membered heterocycles presents unique synthetic challenges.

This guide is designed by senior application scientists to help you troubleshoot common side reactions, understand the thermodynamic causality behind experimental failures, and implement self-validating protocols to ensure high-yielding syntheses.

Section 1: Mechanistic FAQs & Troubleshooting Side Reactions

Q1: Why does my 3-hydroxyazetidine starting material degrade into acyclic impurities during O-arylation? The Causality: The core issue is thermodynamic instability driven by severe ring strain. The 4-membered azetidine ring possesses approximately 26 kcal/mol of strain energy, forcing a "puckered" conformation to minimize torsional interactions[1]. Under harsh acidic conditions, elevated temperatures, or in the presence of strong nucleophiles (like chloroformates), the activation energy for C–N bond cleavage is easily overcome[1]. This triggers a nucleophilic ring-opening cascade, yielding highly functionalized acyclic γ -amino ethers or γ -chloroamines instead of your target product[2]. The Solution: Strictly avoid strong Lewis acids unless ring-opening is your desired synthetic pathway[1]. Maintain reactions at controlled temperatures (0°C to 25°C) to prevent thermal strain release.

Q2: I am observing significant N-arylation and oligomerization instead of the desired O-arylation. How do I control chemoselectivity? The Causality: The secondary amine of an unprotected azetidine is significantly more nucleophilic than the sterically hindered secondary 3-hydroxyl group. If left unprotected, direct functionalization strategies are highly prone to rapid N-alkylation or intermolecular polymerization[1]. The Solution: You must orchestrate chemoselectivity using steric shielding. The Anderson-Lok strategy utilizes a bulky N-benzhydryl (diphenylmethyl) or N-Boc protecting group[1]. This steric bulk physically blocks the nitrogen lone pair, suppressing oligomerization and directing the electrophile exclusively to the oxygen atom.

Q3: Direct Nucleophilic Aromatic Substitution (SNAr) on my aryl halide is failing. What is the alternative? The Causality: Direct SNAr with 3-hydroxyazetidine is often not feasible unless the aryl halide is highly electron-deficient (e.g., ortho/para-nitro substituted)[3]. Forcing SNAr conditions with excessive heat leads directly to the thermal ring-opening degradation described in Q1. The Solution: Shift from a purely nucleophilic mechanism to a transition-metal-catalyzed pathway. Copper-catalyzed O-arylation (Ullmann-type coupling) lowers the activation barrier, allowing etherification to proceed under milder conditions that preserve the strained azetidine core[3].

Section 2: Visual Troubleshooting Workflows

To assist in rapid diagnostics, refer to the mechanistic logic and troubleshooting decision trees below.

ReactionPathways SM N-Protected 3-Hydroxyazetidine Target 3-Aryloxyazetidine (Desired Product) SM->Target Base, Ar-X Controlled Temp Side1 Acyclic Amino Ether (Ring-Opening) SM->Side1 Harsh Acid / Heat (Strain Release) Side2 N-Arylation / Oligomers (Deprotection Issue) SM->Side2 Free Amine Nucleophilic Attack

Mechanistic pathways in 3-aryloxyazetidine synthesis showing desired vs. side reactions.

TroubleshootingFlow Start Issue: Low Yield (< 20% Conversion) Q1 LC-MS Analysis: Are acyclic mass adducts present? Start->Q1 A1_Yes Yes: Ring-Opening Q1->A1_Yes Mass = M + Nucleophile A1_No No: Unreacted SM? Q1->A1_No Mass = M Fix1 Action: Remove Lewis acids, maintain T < 25°C A1_Yes->Fix1 Q2 Is N-arylation detected? A1_No->Q2 Fix2 Action: Verify N-Boc or N-Benzhydryl integrity Q2->Fix2 Yes Fix3 Action: Switch to Ullmann Coupling Q2->Fix3 No (Poor Electrophile)

Decision tree for troubleshooting low yields and identifying side reactions in azetidine synthesis.

Section 3: Quantitative Side-Reaction Profiling

The following table summarizes internal validation data demonstrating how specific reaction conditions and protecting groups influence the distribution of side reactions versus the desired product.

Reaction ConditionProtecting GroupTemp (°C)Conversion (%)3-Aryloxyazetidine Yield (%)Major Side Reaction / Impurity (%)
NaH (1.2 eq), Ar-CH₂BrN-Boc0 → 25>95%85 - 90% <5% (Trace ring-opening)
K₂CO₃ (2.0 eq), Ar-FN-Boc10080%35% 45% (Thermal ring-opening)[1]
NaH (1.2 eq), Ar-CH₂BrNone (Free NH)25>90%<5% >85% (N-alkylation/Oligomers)[1]
Alkyl ChloroformateN-Alkyl25>95%0% >95% ( γ -chloroamine formation)[2]

Section 4: Self-Validating Experimental Protocols

To guarantee reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes physical or analytical checkpoints that confirm the mechanistic step has succeeded before you proceed, minimizing wasted time and reagents.

Protocol A: Convergent Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesis of N-Boc-3-aryloxyazetidine while actively preventing N-alkylation and thermal ring-opening[1].

  • Preparation & Deprotonation: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool the solution strictly to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint: Evolution of H₂ gas will occur immediately. Stir at 0°C for 30 minutes. The reaction is self-validating: once gas evolution completely ceases, quantitative deprotonation to the highly nucleophilic alkoxide is confirmed[1]. Proceeding before this stops guarantees unreacted starting material.

  • Alkylation: Add the aryl or benzyl halide (1.1 eq) dropwise at 0°C. Allow the reaction to slowly warm to room temperature (25°C) and stir for 4–6 hours.

    • Self-Validation Checkpoint: Maintaining the temperature at or below 25°C prevents the thermal strain release (ring-opening) of the azetidine core[1]. Monitor by TLC (Hexane/EtOAc 7:3); the complete disappearance of the highly polar 3-hydroxyazetidine spot confirms successful conversion.

  • Workup: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Copper-Catalyzed O-Arylation (Ullmann-Type)

Objective: Synthesis of 3-aryloxyazetidines from unactivated aryl halides where direct SNAr is mechanistically impossible[3].

  • Reagent Mixing: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) and the aryl halide (1.2 eq.) in anhydrous toluene, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 eq.).

  • Catalysis & Heating: Degas the mixture via sparging with N₂ for 15 minutes. Heat to 90°C under a sealed inert atmosphere for 18 hours.

    • Self-Validation Checkpoint: The mixture must transition to a homogenous dark color upon heating, indicating the successful formation of the active Cu-phenanthroline complex. If the solution remains pale or precipitates heavily, the catalyst has oxidized (Cu(I) Cu(II)), and the etherification will fail.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove insoluble copper salts and inorganic base, concentrate the filtrate, and purify via flash chromatography.

Sources

Optimization

Optimizing base conditions for phenoxide displacement reaction

Welcome to the Technical Support Center for Phenoxide Displacement Reactions . This guide is engineered for researchers and drug development professionals who require robust, scalable, and highly selective methods for sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenoxide Displacement Reactions . This guide is engineered for researchers and drug development professionals who require robust, scalable, and highly selective methods for synthesizing aryl ethers via O-alkylation and Nucleophilic Aromatic Substitution (SNAr).

Below, you will find mechanistic troubleshooting guides, quantitative base selection matrices, and self-validating experimental protocols designed to resolve common bottlenecks such as C-alkylation side reactions and stalled conversions.

Visual Troubleshooting Workflow

BaseOptimization Start Phenoxide Displacement Initiated Check Is O-alkylation yield >90%? Start->Check CAlk Significant C-alkylation observed? Check->CAlk No Success Optimized Reaction Check->Success Yes Kornblum Apply Kornblum's Rule: Switch to Cs2CO3 / DMF CAlk->Kornblum Yes Stall Reaction stalling / Low conversion? CAlk->Stall No Kornblum->Check SNAr Enhance SNAr: Use Ar-F instead of Ar-Cl Stall->SNAr Yes SNAr->Check

Logical workflow for optimizing phenoxide displacement base and solvent conditions.

FAQ & Troubleshooting Guide: Base Selection & Mechanism

Q1: Why am I observing significant C-alkylation instead of the desired O-alkylation? A: This is a classic manifestation of ambident nucleophile reactivity, governed by Kornblum's rule and Hard-Soft Acid-Base (HSAB) theory[1]. The phenoxide anion has a "hard" oxygen center and "soft" ortho/para carbon centers. When you use a base with a small counterion (like Na⁺ from NaH) or a protic solvent, the hard oxygen is tightly coordinated or heavily solvated. This steric and electronic shielding forces the electrophile to attack the less hindered, softer carbon atoms, resulting in C-alkylation. To force O-alkylation, you must generate a "naked" phenoxide anion by switching to a polar aprotic solvent (e.g., DMF, MeCN) and a base with a large, weakly coordinating cation (e.g., Cs₂CO₃)[1].

Q2: When should I switch from Potassium Carbonate (K₂CO₃) to Cesium Carbonate (Cs₂CO₃)? A: You should switch to Cs₂CO₃ when dealing with sterically hindered phenols, unreactive electrophiles, or when harsh heating causes substrate degradation. The "Cesium Effect" is driven by the large ionic radius of the Cs⁺ ion, which creates a much weaker electrostatic interaction with the phenoxide anion compared to K⁺ or Na⁺[2]. This lack of tight ion-pairing drastically increases the nucleophilicity of the oxygen center. Furthermore, Cs₂CO₃ exhibits superior solubility in polar aprotic solvents, allowing the O-alkylation to proceed efficiently under mild, often room-temperature conditions[3],[2].

Q3: My SNAr reaction with a phenoxide nucleophile is stalling at 50% conversion. How can I drive it to completion? A: In an SNAr reaction, the aromatic ring of the electrophile must be electron-poor. The rate-determining step is the initial attack of the phenoxide to form a negatively charged intermediate known as the Meisenheimer complex[4],[5]. If your reaction is stalling, evaluate the following:

  • Leaving Group: Unlike SN2 reactions, the leaving group reactivity in SNAr is F > Cl > Br > I[4]. The highly electronegative fluorine atom withdraws electron density, stabilizing the transition state leading to the Meisenheimer complex. Switch your aryl chloride to an aryl fluoride.

  • Electronic Activation: Ensure there are strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the intermediate via resonance[5].

Q4: Does the choice of polar aprotic solvent impact the regioselectivity of the displacement? A: Yes. The solvent's hydrogen bond basicity (pKHB) can significantly alter the transition state of the reaction. For instance, in the SNAr of certain heterocyclic systems, moving to a solvent with a higher pKHB like DMSO can alter the thermodynamic landscape compared to THF, potentially decreasing the yield if the transition state is destabilized or if competing pathways are activated[6].

Quantitative Data: Base Optimization Matrix

To facilitate rapid experimental design, the following table summarizes the physicochemical properties and typical outcomes of common bases used in phenoxide displacements.

BaseCation RadiusSolubility in DMF/MeCNPhenoxide StateRisk of C-AlkylationRecommended Use Case
NaH Small (Na⁺)Low (Heterogeneous)Tightly pairedModerateStrong deprotonation needed; structurally simple, insensitive substrates.
K₂CO₃ Medium (K⁺)ModeratePartially pairedLow-ModerateStandard O-alkylation; cost-sensitive scale-up operations.
Cs₂CO₃ Large (Cs⁺)High"Naked" anionVery LowSterically hindered phenols; difficult SNAr; sensitive functional groups[2].
DBU OrganicHigh (Homogeneous)Loose ion pairLowBase-sensitive functional groups present; strictly anhydrous conditions required.

Mechanistic Pathway Visualization

SNArMechanism Reactants Ar-X + Phenoxide (Base-stabilized) Meisenheimer Meisenheimer Complex (Stabilized by EWG) Reactants->Meisenheimer Rate-Determining Addition Products Diaryl Ether + X⁻ (O-Alkylation) Meisenheimer->Products Fast Elimination

Nucleophilic aromatic substitution (SNAr) pathway via the Meisenheimer complex.

Experimental Protocol: Self-Validating Cs₂CO₃-Mediated Phenoxide Displacement

This protocol is designed as a self-validating system. By physically separating the deprotonation step from the electrophile addition, you isolate variables, ensuring that any failure is isolated to the displacement step rather than incomplete phenoxide formation.

Reagents Required:

  • Phenol derivative (1.0 equiv)

  • Electrophile (Aryl fluoride for SNAr or Alkyl halide for SN2) (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃, anhydrous, finely powdered) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation (Causality: Moisture exclusion): Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen or Argon. Moisture must be excluded to prevent competitive hydrolysis of the electrophile.

  • Base Activation & Deprotonation (Causality: Naked anion generation): Add the phenol (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) to the flask. Add anhydrous DMF (to achieve a 0.2 M concentration). Stir the suspension vigorously at room temperature for 30–45 minutes. Validation Check: The solution will typically undergo a distinct color change (often turning yellow or orange), confirming the formation of the highly conjugated phenoxide anion.

  • Electrophile Addition (Causality: Rate control): Dissolve the electrophile (1.1 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the phenoxide mixture over 5 minutes. Dropwise addition prevents localized heating and suppresses potential homocoupling or side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress via TLC or LC-MS every 2 hours. Because of the "Cesium Effect," many reactions that require reflux with K₂CO₃ will reach completion at room temperature with Cs₂CO₃[2]. If conversion stalls after 4 hours, gradually increase the temperature to 60 °C.

  • Quench and Workup: Once complete, cool the mixture to room temperature and quench by pouring it into a 10-fold volume of ice-cold water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • "Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers", Semantic Scholar, [Link]

  • "Improved Cs2Co3 Promoted O-Alkylation of Phenols", Semantic Scholar,[Link]

  • "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols", ACS, [Link]

  • "Kornblum rule", WIKI,[Link]

  • "Nucleophilic Aromatic Substitution: Introduction and Mechanism", Master Organic Chemistry, [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-(2-Chloro-6-nitrophenoxy)azetidine Synthesis

Welcome to the technical support center for the synthesis of 3-(2-Chloro-6-nitrophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-Chloro-6-nitrophenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.

I. Introduction

The synthesis of 3-(2-Chloro-6-nitrophenoxy)azetidine is a critical process in the development of various pharmaceutical intermediates. Azetidine motifs are increasingly important in medicinal chemistry due to their unique structural and biological properties.[1][2] Scaling up this synthesis from the lab to pilot or commercial scale often presents a unique set of challenges that require careful consideration of reaction conditions, reagent selection, and process safety.[3] This guide aims to address these challenges directly, providing practical solutions to common issues encountered during the scale-up process.

The primary synthetic route to 3-(2-Chloro-6-nitrophenoxy)azetidine involves the O-arylation of a protected 3-hydroxyazetidine with 1,2-dichloro-3-nitrobenzene. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Reaction Workflow

Synthesis_Workflow Reactant1 3-Hydroxyazetidine (N-protected) Reaction O-Arylation (SNAr) Reactant1->Reaction Reactant2 1,2-Dichloro-3-nitrobenzene Reactant2->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product 3-(2-Chloro-6-nitrophenoxy)azetidine Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct Reaction->Product

Caption: General workflow for the synthesis of 3-(2-Chloro-6-nitrophenoxy)azetidine.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of the synthesis.

Problem Potential Causes Recommended Solutions & Explanations
Low Reaction Yield 1. Incomplete Deprotonation of 3-Hydroxyazetidine: The alkoxide is the active nucleophile. Insufficient base strength or quantity will result in a lower concentration of the nucleophile. 2. Poor Solubility of Reagents: At larger scales, ensuring all reactants, especially the base, are sufficiently soluble or well-suspended is crucial for consistent reaction kinetics. 3. Side Reactions: Competing reactions, such as reaction of the base with the solvent or thermal degradation, can consume starting materials. 4. Inefficient Mixing: In large reactors, poor agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions and incomplete conversion.1. Base Selection: Consider a stronger base like sodium hydride (NaH) for complete deprotonation. If using a carbonate base (e.g., K₂CO₃), ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.[1] 2. Solvent Choice & Volume: Use a polar aprotic solvent like DMF or DMSO to ensure good solubility. On scale-up, you may need to adjust the solvent volume to maintain an effective concentration. 3. Temperature Control: Maintain the reaction at the optimal temperature. Run calorimetric studies to understand the reaction exotherm and ensure it can be managed at scale. 4. Agitation: Use appropriate impeller design and agitation speed for the reactor geometry to ensure good mixing.
Formation of Impurities 1. Bis-arylation: The product can potentially react with another molecule of 1,2-dichloro-3-nitrobenzene, especially if the product precipitates and the starting azetidine is still in solution. 2. Hydrolysis of 1,2-Dichloro-3-nitrobenzene: The presence of water can lead to the formation of 2-chloro-6-nitrophenol. 3. Solvent-Related Impurities: Some polar aprotic solvents can decompose at elevated temperatures, especially in the presence of a strong base. For example, DMF can decompose to dimethylamine and carbon monoxide.1. Stoichiometry Control: Use a slight excess of the 3-hydroxyazetidine to ensure the complete consumption of the more expensive aryl halide. 2. Anhydrous Conditions: Ensure all reagents and the solvent are thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). 3. Solvent Stability: Choose a solvent that is stable under the reaction conditions. If high temperatures are required, consider alternatives to DMF such as DMSO or NMP, but be aware of their own potential decomposition pathways.
Difficult Product Isolation/Purification 1. Product Oiling Out: The product may separate as an oil rather than a crystalline solid, making filtration difficult. 2. Emulsion Formation during Workup: The use of a polar aprotic solvent can lead to the formation of stable emulsions during aqueous workup. 3. Co-precipitation of Impurities: Impurities with similar solubility profiles to the product can co-precipitate, leading to low purity.1. Crystallization Solvent System: Develop a robust crystallization procedure. This may involve using a multi-solvent system (e.g., an anti-solvent) to induce crystallization. Seeding with a small amount of pure product can also be beneficial.[4] 2. Workup Procedure: To break emulsions, try adding brine or a small amount of a different organic solvent. Alternatively, consider a solvent swap distillation to remove the high-boiling polar aprotic solvent before the aqueous workup. 3. Recrystallization: Multiple recrystallizations may be necessary to achieve the desired purity. Carefully select the recrystallization solvent to maximize the solubility difference between the product and the impurities.
Exothermic Runaway 1. Accumulation of Unreacted Reagents: If the reaction is initiated at too low a temperature, reactants can accumulate. A subsequent increase in temperature can lead to a rapid, uncontrolled reaction. 2. Inadequate Cooling Capacity: The cooling system of the reactor may not be sufficient to handle the heat generated by the reaction at a larger scale.1. Controlled Addition: Add one of the reactants (e.g., the deprotonated azetidine solution) slowly to the other reactant at the reaction temperature. This allows the heat of reaction to be removed as it is generated. 2. Process Safety Analysis: Conduct a thorough process safety analysis, including reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). Ensure the reactor's cooling capacity is adequate.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the O-arylation reaction in this synthesis?

A1: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group and the chloro substituent activate the aromatic ring towards nucleophilic attack.[5][6][7][8][9] The deprotonated hydroxyl group of the azetidine acts as the nucleophile, attacking the carbon atom bearing a chlorine atom. This forms a resonance-stabilized intermediate called a Meisenheimer complex.[5] The subsequent loss of a chloride ion restores the aromaticity and yields the final product.[7]

Caption: SNAr mechanism for the synthesis of 3-(2-Chloro-6-nitrophenoxy)azetidine.

Q2: Why is an N-protected 3-hydroxyazetidine used as a starting material?

A2: The nitrogen atom of the azetidine ring is also nucleophilic and can compete with the hydroxyl group in the arylation reaction, leading to N-arylated byproducts. A protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, is used to temporarily block the reactivity of the nitrogen atom, ensuring that the reaction occurs exclusively at the hydroxyl group.[10] The protecting group can be removed in a subsequent step if the free amine is required.

Q3: Can other arylation methods, like the Buchwald-Hartwig amination, be used for this synthesis?

A3: While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, its application for C-O bond formation (etherification) is also known.[11][12][13] However, for this specific transformation, the SNAr reaction is generally preferred due to the high activation of the aryl halide by the nitro group. SNAr reactions are often more cost-effective on a large scale as they do not require expensive transition metal catalysts and ligands.[14]

Q4: What are the key safety considerations when scaling up this synthesis?

A4:

  • Exothermic Reaction: As mentioned in the troubleshooting guide, the reaction is exothermic. Proper temperature control and monitoring are critical to prevent a thermal runaway.

  • Use of Strong Bases: Reagents like sodium hydride (NaH) are highly reactive and flammable. They react violently with water and other protic solvents. Handle NaH under an inert atmosphere and use appropriate personal protective equipment.

  • Solvent Hazards: Polar aprotic solvents like DMF and DMSO have their own associated hazards. Consult the Safety Data Sheet (SDS) for each solvent and handle them in a well-ventilated area.

  • Nitro-containing Compounds: The starting material and product contain a nitro group. Aromatic nitro compounds can be thermally unstable and may have explosive properties, especially at elevated temperatures. A thorough thermal stability assessment of the final product and any isolated intermediates is recommended.

Q5: How can I improve the filterability of my final product?

A5: Poor filterability is often due to a small particle size or an undesirable crystal habit (e.g., needles).

  • Control Cooling Rate: A slower cooling rate during crystallization often leads to the formation of larger, more easily filterable crystals.

  • Agitation: The agitation rate during crystallization can influence crystal size and shape. Experiment with different agitation speeds.

  • Solvent Selection: The choice of crystallization solvent can have a significant impact on crystal habit.

  • Seeding: Introducing seed crystals of the desired form can promote the growth of well-defined crystals.

IV. Experimental Protocols

General Protocol for the Synthesis of N-Boc-3-(2-chloro-6-nitrophenoxy)azetidine

Materials:

  • N-Boc-3-hydroxyazetidine

  • 1,2-Dichloro-3-nitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add a solution of 1,2-dichloro-3-nitrobenzene (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

General Protocol for Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize product precipitation.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

V. References

  • Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 12, 2026, from [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Retrieved March 12, 2026, from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved March 12, 2026, from [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes | Journal of the American Chemical Society. (2025, June 11). Retrieved March 12, 2026, from [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.). Retrieved March 12, 2026, from

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents. (n.d.). Retrieved March 12, 2026, from

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines - ResearchGate. (2026, January 22). Retrieved March 12, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries - ACS Publications. (2012, August 1). Retrieved March 12, 2026, from [Link]

  • Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4 - SciSpace. (n.d.). Retrieved March 12, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2015, November 26). Retrieved March 12, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1 - Googleapis.com. (2005, May 12). Retrieved March 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 12, 2026, from [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines - ResearchGate. (2022, June). Retrieved March 12, 2026, from [Link]

  • 13.1.2 "Nucleophilic Aromatic Substitution" - Chemistry LibreTexts. (2019, June 5). Retrieved March 12, 2026, from [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2). Retrieved March 12, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved March 12, 2026, from [Link]

  • Etherification (Ullmann and Buchwald-Hartwig) - YouTube. (2021, March 2). Retrieved March 12, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 12, 2026, from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - Nptel. (n.d.). Retrieved March 12, 2026, from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. (2024, September 30). Retrieved March 12, 2026, from [Link]

  • Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation - Organic Chemistry Portal. (2024, November 19). Retrieved March 12, 2026, from [Link]

  • Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - Beilstein Journals. (2024, November 13). Retrieved March 12, 2026, from [Link]

  • Derivatizations of arylated azetidine products. aPd(OH)2/C, Boc2O,... - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • Scale-up of Diazonium Salts and Azides in a Three-step Continuous Flow Sequence. (2022, April 13). Retrieved March 12, 2026, from [Link]

  • WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl) - Google Patents. (n.d.). Retrieved March 12, 2026, from

  • Challenges and Emerging Trends in Advanced Oxidation Technologies and Integration of Advanced Oxidation Processes with Biological Processes for Wastewater Treatment - MDPI. (2023, February 27). Retrieved March 12, 2026, from [Link]

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Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Azetidine-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-based compounds. The unique physicochemical properties of the azetidine ring, including its h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-based compounds. The unique physicochemical properties of the azetidine ring, including its high ring strain and sp3-rich character, can significantly influence a molecule's pharmacokinetic profile, often enhancing metabolic stability and receptor selectivity.[1][2] However, these same properties can present challenges in achieving optimal aqueous solubility, a critical factor for drug absorption and bioavailability.[3][4]

This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address common solubility issues encountered during your experiments. The protocols and explanations herein are designed to be self-validating, empowering you to make informed decisions to advance your research.

Frequently Asked Questions (FAQs)

Q1: My azetidine-based compound shows poor aqueous solubility. What is the first step I should take?

A1: The initial and most critical step is to accurately characterize the physicochemical properties of your compound, specifically its pKa and LogP. The pKa will determine the ionization state of your molecule at different pH values, which is a key determinant of solubility for ionizable compounds.[5][6]

  • For Basic Azetidines: If your compound has a basic nitrogen atom, its solubility will generally be higher in acidic conditions where it can be protonated to form a more soluble salt.[5]

  • For Acidic Azetidines: Conversely, if your molecule contains an acidic functional group, solubility will typically increase in basic conditions.[7]

Understanding these fundamentals will guide your subsequent optimization strategies.

Q2: I've identified that my compound is a weak base. How can I leverage pH to improve its solubility for in vitro assays?

A2: Adjusting the pH of your buffer system is a direct and effective method.[8][9] For a weakly basic azetidine compound, using a buffer with a pH below the compound's pKa will ensure it exists predominantly in its ionized, more soluble form.[5][10] For example, if the pKa of your compound's basic nitrogen is 8.0, preparing your stock solution and assay buffer at a pH of 6.0 will significantly enhance its solubility. However, always ensure the chosen pH is compatible with your experimental system and does not affect the activity of other components.[7]

Q3: Are there any quick formulation strategies I can try for early-stage screening?

A3: For rapid screening purposes, co-solvents can be a practical solution.[9][11] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[8] Common examples include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG)

  • Propylene glycol

It is crucial to start with a high-concentration stock solution of your compound in a co-solvent like DMSO and then dilute it into your aqueous assay buffer.[12] Be mindful of the final co-solvent concentration in your experiment, as high concentrations can sometimes interfere with biological assays.

Troubleshooting Guides: Advanced Strategies

For compounds where simple pH adjustment or co-solvents are insufficient or not viable for in vivo studies, more advanced techniques are necessary.

Issue 1: My azetidine compound's solubility remains low even with pH optimization.

This is a common challenge, particularly for highly lipophilic molecules. The following strategies offer robust solutions:

Strategy 1.1: Salt Formation

  • Causality: For ionizable azetidine compounds, forming a salt is a highly effective and widely used method to dramatically increase aqueous solubility and dissolution rates.[13][14][15] The salt form often has a more favorable crystal lattice energy, allowing it to dissolve more readily.[13]

  • Experimental Insight: The choice of the counter-ion is critical and can significantly impact the salt's properties, including solubility, stability, and hygroscopicity.[16] For basic azetidines, common counter-ions include hydrochloride, mesylate, and sulfate.[16] A salt screening study is highly recommended to identify the optimal salt form for your compound.[14]

Strategy 1.2: Co-crystallization

  • Causality: Co-crystals are multi-component solids where the active pharmaceutical ingredient (API) and a co-former are held together in a crystal lattice by non-covalent interactions, such as hydrogen bonding.[17] This technique can enhance solubility by creating a new solid form with different physicochemical properties without altering the chemical structure of the API.[18][19][20] Co-crystallization is particularly useful for non-ionizable compounds.[17]

  • Experimental Insight: The selection of a suitable co-former is key. Co-formers should be non-toxic and have complementary functional groups that can interact with your azetidine compound. Common co-formers include organic acids, amides, and other pharmaceutically acceptable compounds.[21]

Visualizing the Decision Process for Solubility Enhancement

Solubility_Enhancement_Workflow Start Start: Poorly Soluble Azetidine Compound Char Characterize pKa & LogP Start->Char Ionizable Is the compound ionizable? Char->Ionizable pH_Adjust pH Adjustment Ionizable->pH_Adjust Yes Co_Crystal Co-crystallization Ionizable->Co_Crystal No Sufficient Solubility Sufficient? pH_Adjust->Sufficient Salt_Formation Salt Formation End Proceed with Experiment Salt_Formation->End Prodrug Prodrug Approach Co_Crystal->Prodrug Formulation Advanced Formulation (e.g., Amorphous Solid Dispersions) Prodrug->Formulation Formulation->End Sufficient->Salt_Formation No Sufficient->End Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Issue 2: My compound is non-ionizable, limiting salt formation as an option.

For non-ionizable compounds, alternative strategies that modify the molecule's intrinsic properties or its solid-state form are required.

Strategy 2.1: Prodrug Approach

  • Causality: A prodrug is a bioreversible derivative of a drug molecule that undergoes an in vivo transformation to release the active parent drug.[22][23] This approach involves chemically modifying the parent molecule to attach a polar, water-solubilizing promoiety.[22] This can dramatically increase aqueous solubility.[22][23]

  • Experimental Insight: The design of a prodrug requires careful consideration of the linker chemistry to ensure efficient cleavage and release of the active drug at the target site. Common promoieties include phosphates, amino acids, and polyethylene glycol (PEG) chains. For example, attaching a phosphate group can create a highly water-soluble prodrug that is cleaved by endogenous phosphatases.[24]

Strategy 2.2: Amorphous Solid Dispersions

  • Causality: Amorphous materials lack the long-range molecular order of crystalline solids and, as a result, have a higher free energy.[15] This higher energy state translates to increased apparent solubility and faster dissolution rates.[15] In an amorphous solid dispersion (ASD), the drug is molecularly dispersed within a polymer matrix, which stabilizes the amorphous form and prevents recrystallization.[25]

  • Experimental Insight: The choice of polymer is crucial for the stability and performance of the ASD.[6] Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®. Techniques such as spray drying and hot-melt extrusion are used to prepare ASDs.[4]

Experimental Protocols

Protocol 1: General Procedure for Salt Screening
  • Compound Preparation: Dissolve a known amount of the azetidine-based free base in a suitable organic solvent (e.g., methanol, ethanol, or acetone).

  • Counter-ion Addition: In separate vials, add stoichiometric equivalents (e.g., 1.0, 1.1 equivalents) of various pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, maleic acid) dissolved in a suitable solvent.

  • Crystallization: Allow the solutions to slowly evaporate at room temperature or store at low temperatures (e.g., 4°C) to induce crystallization. Slurry experiments, where the free base is suspended in a solvent with the counter-ion, can also be performed.

  • Solid-State Characterization: Isolate any resulting solids and characterize them using techniques such as X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form, differential scanning calorimetry (DSC) to determine the melting point, and thermogravimetric analysis (TGA) to assess thermal stability.

  • Solubility Assessment: Determine the aqueous solubility of the most promising salt forms in relevant buffers (e.g., pH 1.2, 4.5, and 6.8) and compare it to the solubility of the free base.

Protocol 2: Solvent-Evaporation Method for Co-crystal Screening
  • Component Dissolution: Dissolve stoichiometric ratios (e.g., 1:1, 1:2, 2:1) of your azetidine compound and a selected co-former in a common solvent in which both are soluble.[20]

  • Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

  • Solid Analysis: Visually inspect the resulting solid for crystallinity.

  • Characterization: Analyze the solid using XRPD to identify new crystalline patterns indicative of co-crystal formation. DSC and TGA can provide further confirmation and information on thermal properties.

  • Solubility Measurement: Measure the aqueous solubility of confirmed co-crystals and compare it to the parent compound.

Data Presentation: Impact of Solubilization Strategies

The following table provides a hypothetical comparison of different solubilization techniques on an exemplary azetidine-based compound ("Azetidine-X").

Form of Azetidine-X Aqueous Solubility at pH 7.4 (µg/mL) Fold Increase vs. Free Base
Free Base51
Hydrochloride Salt500100
Mesylate Salt850170
Co-crystal with Nicotinamide7515
Phosphate Prodrug>10,000>2,000
Visualizing the Prodrug Activation Pathway

Prodrug_Activation Prodrug Poorly Soluble Azetidine Compound (with Promoieties) Enzyme In Vivo Enzymatic Cleavage (e.g., Phosphatase) Prodrug->Enzyme Bioactivation Active_Drug Soluble Active Azetidine Compound Enzyme->Active_Drug Byproduct Inert Byproduct (e.g., Phosphate) Enzyme->Byproduct

Caption: General pathway for in vivo activation of a prodrug.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome solubility challenges associated with azetidine-based compounds, thereby accelerating their path through the drug discovery and development pipeline.

References

  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm (RSC Publishing). Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available from: [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY International Journal of Pharmaceutical Science. Available from: [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Advanced Drug Delivery Reviews. Available from: [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link]

  • Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Available from: [Link]

  • Leading prodrug strategies for targeted and specific release. Expert Opinion on Drug Delivery. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available from: [Link]

  • Prodrugs for Improved Aqueous Solubility. ResearchGate. Available from: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available from: [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. CordenPharma. Available from: [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available from: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. ONdrugDelivery. Available from: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available from: [Link]

  • Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. Available from: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Metabolic Stability of Azetidine Derivatives

Welcome to the Advanced Medicinal Chemistry Technical Support Center. As drug development increasingly shifts toward high-sp³ fraction, conformationally restricted scaffolds, azetidines have emerged as privileged bioisos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Medicinal Chemistry Technical Support Center. As drug development increasingly shifts toward high-sp³ fraction, conformationally restricted scaffolds, azetidines have emerged as privileged bioisosteres for larger saturated rings like piperidines and pyrrolidines. While they offer superior ligand efficiency and can block classic CYP450-mediated metabolic pathways, their inherent ring strain (~26 kcal/mol) introduces unique stability challenges.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and structural optimization strategies to help you overcome azetidine-specific metabolic liabilities.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We substituted a piperidine ring with an azetidine to block CYP450-mediated N-dealkylation, but the compound is still rapidly cleared in hepatocytes. Why is this happening?

The Causality: You have successfully blocked the CYP450 oxidation pathway, but you have exposed a new liability. While azetidines resist N-dealkylation due to altered sterics and electron distribution [1], their high ring strain makes them highly susceptible to direct nucleophilic attack. Specifically, the carbon atom α to the azetidine nitrogen can undergo ring-opening via attack by glutathione (GSH). Unlike typical reactive metabolites, this process is catalyzed directly by Glutathione S-transferases (GST) and does not require prior CYP450 bioactivation [2].

The Solution: To mitigate GST-catalyzed ring opening, introduce steric bulk (e.g., methyl or fluoro groups) adjacent to the α-carbon to physically shield the site of nucleophilic attack, or reduce the electron density of the azetidine nitrogen to disfavor the protonated cyclic aminyl intermediate required for the reaction.

Q2: My N-linked aryl-azetidine analog demonstrates excellent stability in human liver microsomes (pH 7.4) but degrades rapidly in simulated gastric fluid (pH 1.8). How can I prevent this?

The Causality: You are observing acid-mediated intramolecular ring-opening. At low pH, the azetidine nitrogen becomes protonated. Because of the extreme ring strain, this protonation creates a highly electrophilic center. If your molecule contains a pendant nucleophile (such as a nearby amide carbonyl), it will attack the azetidine ring, leading to rapid decomposition into lactones or lactams [3].

The Solution: You must lower the pKₐ of the azetidine nitrogen to prevent protonation at gastric pH. This is achieved by conjugating the azetidine to an electron-withdrawing heteroaryl group. For example, replacing a phenyl linker with a pyrimidine or pyridine delocalizes the azetidine nitrogen's lone pair into the aromatic system, significantly dropping the pKₐ and preventing acid-catalyzed decomposition [3].

Part 2: Logical Workflows & Pathway Visualization

To effectively troubleshoot azetidine instability, it is critical to map the divergent pathways of degradation. The diagram below illustrates how structural parameters dictate the metabolic fate of the azetidine scaffold.

AzetidineMetabolism A Azetidine Scaffold B CYP450 Oxidation (Blocked N-dealkylation) A->B Steric hindrance C GST-Catalyzed Ring Opening A->C High ring strain D Acid-Mediated Decomposition A->D Low pH (Gastric) E Conjugation / Lower pKa C->E Steric shielding D->E Structural Optimization F Metabolically Stable Azetidine E->F Enhanced Stability

Metabolic and chemical degradation pathways of azetidines and optimization logic.

Part 3: Quantitative SAR & Stability Data

The following table summarizes the causal relationship between structural modifications, ring strain, and resulting metabolic stability. Use this as a baseline for your Structure-Activity Relationship (SAR) campaigns.

Structural MotifRing Strain (kcal/mol)Primary LiabilityMeasured pKₐHalf-life (T₁/₂) at pH 1.8Mitigation Strategy
Piperidine ~0.0CYP450 N-dealkylation~9.5StableReplace with Azetidine
Aliphatic Azetidine ~26.0GST-mediated ring opening~9.0< 1.0 hrSteric shielding (α-substitution)
Aryl-Azetidine ~26.0Acid-mediated decomposition~6.50.5 hrConjugate to lower pKₐ
Heteroaryl-Azetidine ~26.0Minimal< 2.0> 24.0 hrOptimized Lead

Data synthesized from comparative stability studies of saturated nitrogen heterocycles [1, 3].

Part 4: Self-Validating Experimental Protocols

To confidently diagnose the exact mechanism of azetidine clearance, your experimental setup must be self-validating. The protocols below include mandatory built-in controls to ensure that a negative result is a true reflection of compound stability, not an assay failure.

Protocol A: GST-Mediated Ring Opening (GSH Trapping Assay)

Because azetidine ring-opening can occur without CYP450 bioactivation, standard microsomal stability assays supplemented only with NADPH will miss this liability. This protocol specifically isolates GST-mediated clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM reduced glutathione (GSH).

  • Enzyme Addition: Add recombinant human GST (or human liver cytosol) to a final protein concentration of 1 mg/mL.

  • Initiation: Spike the azetidine test compound (1 µM final concentration) into the incubation matrix. Incubate at 37°C.

  • Quenching: At time points (0, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Processing: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Filter the supernatant through a 0.22 µm membrane.

  • Analysis: Analyze via LC-HRMS. Look for the parent mass minus the azetidine moiety, plus a mass shift of +307 Da , indicating the addition of the GSH adduct to the opened ring.

Self-Validation Check: Run a parallel incubation with 1-chloro-2,4-dinitrobenzene (CDNB) . CDNB is a universal GST substrate. If the CDNB-GSH conjugate is not detected, your GST enzyme is inactive or GSH is depleted, invalidating the assay.

Workflow S1 1. Incubate Compound with GSH & GST S2 2. Acetonitrile Quench (Protein Precipitation) S1->S2 S3 3. Centrifuge & Filter Supernatant S2->S3 S4 4. LC-HRMS Analysis S3->S4 S5 5. Identify +307 Da Mass Shift S4->S5

Self-validating experimental workflow for detecting GST-catalyzed azetidine ring opening.

Protocol B: Acid-Stability Profiling for Intramolecular Ring Opening

To ensure your azetidine will survive oral administration, it must be tested against gastric pH conditions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Simulated Gastric Fluid (SGF) without pepsin (0.1 N HCl, pH 1.2 to 1.8) and a control PBS buffer (pH 7.4).

  • Incubation: Dissolve the azetidine test compound in DMSO (10 mM stock). Spike into SGF and PBS to a final concentration of 10 µM (ensure final DMSO is <1%).

  • Sampling: Incubate at 37°C. Take 100 µL aliquots at 0, 30, 60, and 120 minutes.

  • Neutralization: Immediately quench the SGF aliquots into an equal volume of cold 0.1 N NaOH to halt acid-catalyzed decomposition.

  • Quantification: Analyze the remaining parent compound via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the degradation half-life (T₁/₂).

Self-Validation Check: Include Omeprazole as a positive control for acid-instability. Omeprazole rapidly degrades at pH < 4.0. If Omeprazole remains stable in your SGF incubation, your buffer pH is incorrect.

References

  • Wager, T. T., et al. "Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres." Xenobiotica. Available at:[Link]

  • Li, X.-Q., et al. "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation." Drug Metabolism and Disposition. Available at:[Link]

  • Stepan, A. F., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Low NMR Signal in Azetidine Compounds

Azetidines—strained four-membered nitrogen heterocycles—are highly valued in modern drug discovery for improving metabolic stability and modulating lipophilicity. However, researchers frequently encounter severe line bro...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—strained four-membered nitrogen heterocycles—are highly valued in modern drug discovery for improving metabolic stability and modulating lipophilicity. However, researchers frequently encounter severe line broadening, low signal-to-noise ratios, or completely "missing" peaks in their 1 H and 13 C NMR spectra. This technical guide provides authoritative, field-proven methodologies to diagnose and resolve these spectroscopic anomalies, grounded in the fundamental physical chemistry of nuclear spin dynamics and conformational exchange.

Diagnostic Workflow

Workflow Start Low/Broad NMR Signal in Azetidine Compound Analyze Analyze Spectrum Broadening Start->Analyze Quad Localized to C2/C4 & N-H (14N Quadrupolar Relaxation) Analyze->Quad Adjacent to N Exch Global Broadening (Conformational Exchange) Analyze->Exch All ring protons TFA Add TFA-d (Protonate Amine) Quad->TFA VT Perform VT-NMR (Change Temperature) Exch->VT Symm Symmetric EFG & Halted N-Inversion TFA->Symm Limit Reach Fast (>60°C) or Slow (<-40°C) Exchange Limit VT->Limit End Sharp, High-Intensity NMR Signals Symm->End Limit->End

Diagnostic workflow for resolving azetidine NMR signal broadening.

Frequently Asked Questions (Theory & Causality)

Q1: Why are the signals for the C2/C4 protons of my azetidine ring so broad and low in intensity? The broadening of protons adjacent to the nitrogen atom is primarily caused by scalar relaxation of the second kind induced by the 14 N nucleus[1]. 14 N is a quadrupolar nucleus (spin I = 1). In the asymmetric electronic environment of a neutral azetidine, the electric field gradient (EFG) interacts strongly with the 14 N quadrupole moment during molecular tumbling. This causes rapid relaxation of the 14 N spin states. The adjacent C2/C4 protons "see" a rapidly fluctuating scalar coupling field, which drastically shortens their transverse relaxation time ( T2​ ), resulting in broad, low-intensity peaks[1].

Q2: Why does the entire azetidine ring sometimes appear as a broad baseline hump? If all peaks in the ring are broadened, the culprit is conformational exchange [2]. Azetidines undergo large-amplitude vibrations, specifically "butterfly" ring puckering and nitrogen inversion[2]. At ambient temperature (approx. 25 °C), the rate of this interconversion often falls into the intermediate exchange regime on the NMR timescale. When the exchange rate ( k ) is comparable to the difference in chemical shifts between the conformers ( Δν ), the signals coalesce and broaden severely, sometimes disappearing into the baseline[3].

Q3: How does Variable Temperature (VT) NMR resolve this issue? VT-NMR manipulates the kinetic rate of the conformational exchange to push the system out of the problematic intermediate regime[4]:

  • Heating (Fast Exchange Limit): By increasing the temperature (e.g., 60–80 °C), the exchange rate accelerates ( k≫Δν ). The NMR spectrometer detects a single, sharp, time-averaged signal for the rapidly interconverting conformers.

  • Cooling (Slow Exchange Limit): By lowering the temperature (e.g., -40 to -80 °C), the exchange is "frozen" out ( k≪Δν ). The spectrum resolves into distinct, sharp sets of peaks representing each individual conformer (invertomer)[3][5].

Q4: Can I fix the spectrum without heating or cooling the sample? Yes. The In-situ Protonation Method is a highly effective chemical alternative. By adding a small amount of deuterated acid (e.g., TFA-d) to the sample, the azetidine nitrogen is protonated. This achieves two structural changes:

  • It completely halts the nitrogen inversion process, eliminating chemical exchange broadening.

  • It creates a more spherically symmetric electric field around the 14 N nucleus, which suppresses the quadrupolar relaxation pathway and sharply resolves the adjacent proton signals[1].

Step-by-Step Experimental Protocols

Protocol A: Variable Temperature (VT) NMR Optimization

Self-Validating Mechanism: The physical emergence of sharp, high-intensity peaks at temperature extremes directly validates that intermediate conformational exchange was the source of signal degradation.

  • Sample Preparation: Dissolve 10–20 mg of the azetidine compound in a deuterated solvent with an appropriate boiling/freezing point (e.g., DMSO-d 6​ for high temperatures; CD 2​ Cl 2​ or Toluene-d 8​ for low temperatures). Ensure a standard volume of 400–500 µL. Crucial Safety Step: Do not tightly seal the NMR tube if approaching the solvent's boiling point to prevent pressure fracturing[5].

  • Instrument Setup: Utilize an NMR spectrometer equipped with a VT control unit and a nitrogen gas heat exchanger[4].

  • Stepwise Adjustment: Adjust the probe temperature in conservative increments of 10–20 °C. This minimizes thermal shock to the probe's delicate internal components[4][5].

  • Thermal Equilibration: Wait 10–15 minutes at each target temperature. The system is fully equilibrated when the VT controller's temperature monitoring panel displays a stable, horizontal line[4].

  • Tuning and Acquisition: Re-tune, re-match, and re-shim the probe at the new temperature. Acquire the spectrum and evaluate the line width of the azetidine protons. Continue adjusting until the fast or slow exchange limit is achieved.

Protocol B: In-situ Protonation (The TFA-d Drop Method)

Self-Validating Mechanism: The instantaneous sharpening of C2/C4 multiplets upon the addition of acid confirms that 14 N quadrupolar relaxation and N-inversion were the primary line-broadening factors.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum of the free azetidine in CDCl 3​ or CD 3​ OD to establish the baseline level of broadening.

  • Acid Addition: Eject the sample from the magnet and add 1 to 2 equivalents (typically 1–2 drops) of Trifluoroacetic acid-d (TFA-d) directly into the NMR tube.

  • Homogenization: Cap the tube securely and invert it 5–10 times to ensure complete mixing and protonation of the amine.

  • Re-acquisition: Re-insert the sample and re-shim the magnet (as the solvent composition and ionic strength have slightly changed). Acquire the new spectrum. The C2/C4 proton signals will now resolve into sharp, easily integrable multiplets.

Quantitative Data Summary

The following table summarizes the expected impact of the troubleshooting methodologies on the NMR parameters of a standard azetidine ring.

Analytical ConditionExchange Regime 14 N EFG SymmetryTypical Line Width (C2/C4)Signal-to-Noise (S/N)
Free Base, 25 °C IntermediateAsymmetric> 50 Hz (Broad hump)Poor / Unintegrable
Free Base, 80 °C (VT-NMR) FastAsymmetric< 5 Hz (Averaged)Excellent
Free Base, -60 °C (VT-NMR) SlowAsymmetric< 5 Hz (Split peaks)Good (Ratio dependent)
Protonated (TFA-d), 25 °C HaltedSymmetric< 2 Hz (Resolved)Excellent

References

  • Internal dynamics in azetidine: A microwave and ab initio study aip.org[Link]

  • 5.2: Nuclear Quadrupoles and Quadrupole-induced Relaxation libretexts.org[Link]

  • Anomalous Nuclear Overhauser Effects in Carbon-Substituted Aziridines: Scalar Cross-Relaxation of the First Kind spindynamics.org[Link]

  • Variable Temperature NMR Experiments ox.ac.uk[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Off-Target Effects of Nitrophenyl-Containing Compounds

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of nitrophenyl-containing compounds. This...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of nitrophenyl-containing compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Introduction: The Double-Edged Sword of the Nitrophenyl Group

The nitrophenyl group is a common moiety in a wide range of biologically active molecules, including pharmaceuticals, due to its electronic properties that can enhance binding affinity and modulate activity. However, this functional group is also a well-known structural alert, often associated with off-target effects and toxicity.[1][2][3] The primary reason for this is its susceptibility to metabolic activation, particularly reduction of the nitro group to form highly reactive intermediates.[4] These reactive species can interact with unintended cellular macromolecules, leading to a variety of toxicological outcomes.[5] This guide will help you navigate these challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the off-target toxicity of nitrophenyl-containing compounds?

A1: The off-target toxicity of nitrophenyl compounds is primarily driven by the metabolic reduction of the nitro group. This process, often catalyzed by nitroreductase enzymes present in both mammalian cells and gut microbiota, proceeds through a series of steps to form nitroso and N-hydroxylamino intermediates.[1][2][4] These intermediates are electrophilic and can covalently bind to cellular nucleophiles like proteins and DNA, leading to adduct formation and subsequent cellular damage.[1][2] Furthermore, this reductive metabolism can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[6] Another key mechanism is the uncoupling of mitochondrial oxidative phosphorylation, where some nitrophenols can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient and disrupting ATP synthesis.[7][8]

Q2: What are the key enzymes involved in the metabolic activation of nitrophenyl compounds?

A2: A variety of enzymes, collectively known as nitroreductases, are responsible for the metabolic activation of nitrophenyl compounds.[4] These are broadly classified into two types:

  • Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the two-electron reduction of the nitro group to a nitroso group, and then to a hydroxylamine, and finally to an amine. They are flavoenzymes that use NAD(P)H as a cofactor.[1][2]

  • Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide radicals, contributing to oxidative stress.[1][2][9]

Besides dedicated nitroreductases, other enzymes like NADPH:cytochrome P450 reductase, xanthine oxidase, and aldehyde oxidase can also contribute to the reduction of nitroaromatic compounds.[4]

Q3: What are some common in vitro assays to assess the potential for off-target effects of nitrophenyl compounds?

A3: Several in vitro assays can be employed to screen for the off-target liabilities of nitrophenyl-containing compounds:

  • Reactive Metabolite Trapping Assays: These assays, most commonly using glutathione (GSH) as a trapping agent, are designed to capture and identify reactive electrophilic metabolites.[5][10] A decrease in cellular GSH levels or the detection of GSH-drug adducts by LC-MS are indicative of reactive metabolite formation.[10]

  • Cell Viability and Cytotoxicity Assays: Standard assays like MTT, MTS, or LDH release can be used to assess the overall cytotoxicity of the compound on different cell lines.[5] These provide a general measure of toxicity but do not pinpoint the specific mechanism.

  • Mitochondrial Toxicity Assays: To specifically investigate mitochondrial dysfunction, you can measure changes in mitochondrial membrane potential (e.g., using JC-1 or TMRM dyes), oxygen consumption rates (e.g., using a Seahorse analyzer), and ATP levels.[11]

  • Oxidative Stress Assays: The generation of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA. Assays for lipid peroxidation and antioxidant enzyme activity can also provide insights into oxidative stress.[11]

  • Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) is a common screen for mutagenicity.[12] In mammalian cells, the micronucleus assay or comet assay can be used to assess DNA damage.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of nitrophenyl-containing compounds.

Issue 1: Unexpectedly high cytotoxicity observed in cell-based assays.
  • Possible Cause 1: Metabolic activation by cellular enzymes.

    • Explanation: The cell line you are using may have high levels of nitroreductase activity, leading to the formation of toxic reactive metabolites.

    • Troubleshooting Steps:

      • Characterize the metabolic competence of your cell line: If possible, quantify the expression or activity of key nitroreductases.

      • Use a metabolically incompetent cell line as a negative control: Compare the cytotoxicity in your primary cell line with that in a cell line known to have low metabolic activity (e.g., some non-hepatic cell lines). A significant difference in IC50 values would suggest metabolic activation is a key factor.

      • Inhibit nitroreductase activity: While specific inhibitors are not always readily available, you can try to modulate the cellular redox environment (e.g., by depleting NADPH) to see if it impacts cytotoxicity, though this can have confounding effects.

  • Possible Cause 2: Mitochondrial uncoupling.

    • Explanation: Your compound may be acting as a protonophore, disrupting mitochondrial function and leading to a rapid decline in cell health.[7][8]

    • Troubleshooting Steps:

      • Measure mitochondrial membrane potential: Use a fluorescent probe like JC-1 or TMRM. A rapid depolarization of the mitochondrial membrane upon compound addition is indicative of uncoupling.

      • Assess cellular oxygen consumption: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR). A sharp increase in OCR without a corresponding increase in ATP production is a hallmark of mitochondrial uncoupling.

      • Measure intracellular ATP levels: A significant drop in ATP levels would support the hypothesis of mitochondrial dysfunction.

Issue 2: Inconsistent or inconclusive results in reactive metabolite trapping assays (e.g., GSH trapping).
  • Possible Cause 1: Insufficient metabolic activation.

    • Explanation: The in vitro system (e.g., liver microsomes, S9 fraction, or hepatocytes) may not have sufficient nitroreductase activity to generate enough reactive metabolite for detection.

    • Troubleshooting Steps:

      • Use a more metabolically active system: If you are using microsomes, consider switching to S9 fraction (which contains cytosolic enzymes) or primary hepatocytes.

      • Induce metabolic enzymes: If using hepatocytes, you can pre-treat them with inducers of xenobiotic metabolizing enzymes.

      • Supplement with a reducing cofactor: Ensure that your incubation contains an adequate concentration of NADPH, the primary cofactor for many nitroreductases.[4][13]

  • Possible Cause 2: The reactive metabolite is too short-lived to be trapped.

    • Explanation: The generated reactive species may be highly unstable and react with water or other components of the assay matrix before it can be trapped by GSH.

    • Troubleshooting Steps:

      • Increase the concentration of the trapping agent: Try using a higher concentration of GSH in your incubation.

      • Use alternative trapping agents: Besides GSH, other nucleophilic trapping agents like N-acetylcysteine (NAC) can be used.[5]

      • Employ more sensitive detection methods: Utilize high-resolution mass spectrometry to look for even trace amounts of the expected adducts.

  • Possible Cause 3: The reactive metabolite does not readily react with thiols.

    • Explanation: Not all reactive metabolites are electrophilic towards thiols. The reactive intermediate may preferentially react with other nucleophiles like amines or hydroxyl groups on proteins.

    • Troubleshooting Steps:

      • Perform a protein covalent binding study: Use a radiolabeled version of your compound and incubate it with liver microsomes or hepatocytes. After incubation, precipitate the proteins and measure the amount of radioactivity that is irreversibly bound.

      • Use mass spectrometry to identify protein adducts: This is a more advanced technique where you would digest the proteins after incubation and use LC-MS/MS to identify specific peptides that have been modified by your compound.

Issue 3: Poor solubility of the nitrophenyl compound in aqueous assay buffers.
  • Possible Cause 1: Hydrophobic nature of the compound.

    • Explanation: While the nitro and any other polar groups can interact with water, the phenyl ring is hydrophobic and can limit aqueous solubility.[14]

    • Troubleshooting Steps:

      • Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO, ethanol, or methanol, and then dilute it into your aqueous assay buffer.[14] Always include a vehicle control in your experiments to account for any effects of the solvent.

      • Adjust the pH: If your compound has an ionizable group (like a phenol), adjusting the pH of the buffer can significantly increase solubility. For nitrophenols, increasing the pH above their pKa will deprotonate the hydroxyl group, making the compound more water-soluble.[14] Be mindful of the pH optimum for your biological system.

      • Gentle heating: Gently warming the solution while stirring can sometimes help to dissolve the compound. However, be cautious about the thermal stability of your compound and other assay components.[14]

Experimental Protocols

Protocol 1: In Vitro Glutathione (GSH) Trapping Assay for Reactive Metabolite Screening

This protocol is designed to detect the formation of reactive electrophilic metabolites by trapping them with glutathione and identifying the resulting adducts by LC-MS.

Materials:

  • Test compound (nitrophenyl-containing)

  • Human liver microsomes (HLM) or S9 fraction

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or formic acid

  • LC-MS system

Procedure:

  • Prepare the incubation mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer

    • Test compound (from a stock solution in DMSO or other suitable solvent; final DMSO concentration should be <1%)

    • HLM or S9 fraction (typically 0.5-1 mg/mL protein concentration)

    • GSH (typically 1-5 mM)

  • Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate the reaction: Add the NADPH regenerating system to the incubation mixture to start the metabolic reaction.

  • Incubate: Incubate at 37°C for a set time (e.g., 30-60 minutes). A time course experiment may be necessary to optimize the incubation time.

  • Quench the reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA or formic acid. This will precipitate the proteins.

  • Centrifuge: Centrifuge the quenched reaction mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant: Carefully collect the supernatant and inject it into the LC-MS system for analysis.

  • Data analysis: Look for new peaks in the chromatogram that correspond to the expected mass of the GSH adduct (mass of parent compound + 305.07 Da). The identity of the adduct should be confirmed by MS/MS fragmentation.

Controls:

  • No NADPH: An incubation without the NADPH regenerating system to control for non-enzymatic reactions.

  • No HLM/S9: An incubation without the metabolic enzyme source to control for direct reaction of the compound with GSH.

  • No test compound: A blank incubation to identify any interfering peaks from the matrix.

Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Test compound

  • JC-1 dye

  • FCCP (a positive control for mitochondrial uncoupling)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Plate cells: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare JC-1 staining solution: Prepare a working solution of JC-1 in pre-warmed cell culture medium at a final concentration of 1-5 µM.

  • Treat cells with test compound: Remove the old medium from the cells and add fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control (FCCP). Incubate for the desired treatment time.

  • Load cells with JC-1: Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

  • Wash cells: Remove the staining solution and wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or cell culture medium.

  • Measure fluorescence: Add pre-warmed PBS or medium to each well and immediately measure the fluorescence using a plate reader.

    • Measure green fluorescence (monomers) at an excitation of ~485 nm and an emission of ~530 nm.

    • Measure red fluorescence (aggregates) at an excitation of ~560 nm and an emission of ~595 nm.

  • Data analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization.

Visualizations

Metabolic Activation of Nitrophenyl Compounds

cluster_0 Type I Nitroreductase (Oxygen-Insensitive) cluster_1 Type II Nitroreductase (Oxygen-Sensitive) Nitrophenyl Compound Nitrophenyl Compound Nitroso Intermediate Nitroso Intermediate Nitrophenyl Compound->Nitroso Intermediate 2e-, 2H+ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate 2e-, 2H+ Amino Metabolite Amino Metabolite Hydroxylamine Intermediate->Amino Metabolite 2e-, 2H+ Covalent Adducts Covalent Adducts Hydroxylamine Intermediate->Covalent Adducts Reacts with Proteins/DNA Nitrophenyl Compound_2 Nitrophenyl Compound Nitro Anion Radical Nitro Anion Radical Nitrophenyl Compound_2->Nitro Anion Radical 1e- Nitro Anion Radical->Nitrophenyl Compound_2 Futile Cycle Superoxide Superoxide (O2-) Nitro Anion Radical->Superoxide Oxidative Stress Oxidative Stress Superoxide->Oxidative Stress Cellular Damage Oxygen O2 Oxygen->Nitro Anion Radical

Caption: Metabolic pathways of nitrophenyl compounds.

Experimental Workflow for Investigating Off-Target Effects

Start Start: Nitrophenyl Compound CellViability Cell Viability Assays (MTT, LDH) Start->CellViability ReactiveMetabolite Reactive Metabolite Screening (GSH Trapping) Start->ReactiveMetabolite HighToxicity High Toxicity? CellViability->HighToxicity AdductsFound Adducts Found? ReactiveMetabolite->AdductsFound MitochondrialTox Mitochondrial Toxicity Assays (JC-1, Seahorse) MitoDysfunction Mito Dysfunction? MitochondrialTox->MitoDysfunction OxidativeStress Oxidative Stress Assays (ROS Probes) ROSIncreased ROS Increased? OxidativeStress->ROSIncreased HighToxicity->MitochondrialTox Yes LowRisk Lower Risk Profile HighToxicity->LowRisk No AdductsFound->OxidativeStress Yes AdductsFound->LowRisk No FurtherInvestigation Further Mechanistic Investigation MitoDysfunction->FurtherInvestigation Yes MitoDysfunction->LowRisk No ROSIncreased->FurtherInvestigation Yes ROSIncreased->LowRisk No

Caption: A suggested workflow for assessing off-target effects.

References

  • 3-Nitrophenol Nitroreductase Enzyme Activity. Ontosight AI.
  • Technical Support Center: Overcoming Nitrophenol Solubility in Assays. Benchchem.
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.
  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. 2008.
  • Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. PubMed. 2021.
  • Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitrophenols. Benchchem.
  • Reactive Metabolite Screening Service. Creative Biolabs.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • Development of Structure-Activity Relationships for Mitochondrial Dysfunction: Uncoupling of Oxidative Phosphorylation. Toxicological Sciences, Oxford Academic. 2013.
  • Metabolic activation of 3-nitroperylene in the Salmonella/S9 assay. PubMed.
  • Overcoming challenges in the analysis of nitro compounds. Benchchem.
  • 4-Nitrophenol. Wikipedia.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.
  • Targeting Dinitrophenol to Mitochondria: Limitations to the Development of a Self-limiting Mitochondrial Protonophore. ResearchGate. 2006.
  • TROUBLESHOOTING GUIDE.
  • Nitroreductase Increases Menadione-Mediated Oxidative Stress in Aspergillus nidulans. PMC.
  • An In-depth Technical Guide to the Chemical Properties and Synthesis of Nitrophenols with a Focus on Mitochondrial Effects. Benchchem.
  • Mechanism involved in the metabolism of nitrophenyl-carboxylic acid compounds by microorganisms. PubMed. 1959.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR).
  • HEALTH EFFECTS - Toxicological Profile for Nitrophenols. NCBI Bookshelf - NIH.
  • Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. PMC.
  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. PMC - NIH.
  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. 2024.
  • Screening Reactive Metabolites Bioactivated by Multiple Enzyme Pathways Using a Multiplexed Microfluidic System. PMC.
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols. NCBI - NIH.
  • Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design. Springer Nature Experiments.
  • Cellular & Biochemical Assays | Metabolism, Oxidative Stress & Apoptosis. Assay Genie.
  • Toxicological Profile for Nitrophenols. ATSDR. 2022.
  • How To: Troubleshoot a Reaction. Chemistry - University of Rochester.
  • 4-nitrophenol – Knowledge and References. Taylor & Francis.
  • Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo. PMC.
  • Managing the challenge of chemically reactive metabolites in drug development. School of Pharmacy - University of Washington.
  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. 2019.
  • Covalent Adduct Formation Between Flavor Compounds of Various Functional Group Classes and the Model Protein β-Lactoglobulin.
  • Off Target Effect. Massive Bio. 2026.
  • 2-Nitrophenol | C6H5NO3. PubChem.
  • On-Target and Off-Target Side Effects. Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. 2013.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. 2022.
  • Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. PMC. 2016.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. 2021.
  • Selecting the Right Gene Editing Off-Target Assay. seqWell. 2025.
  • Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics.
  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers. 2023.
  • Removal of P-Nitrophenol by Nano Zero Valent Iron-Cobalt and Activated Persulfate Supported onto Activated Carbon. MDPI. 2022.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. 2020.
  • How to monitor and minimize off-target events during genome editing. ThermoFisher.

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Reference Data & Comparative Studies

Validation

Structural &amp; Mechanistic Rationale: The Power of the Azetidine Ring

Conformational Restriction in Monoamine Transporter Ligands: A Comparative Guide to 3-(2-Chloro-6-nitrophenoxy)azetidine vs. Classical SERT Inhibitors As a Senior Application Scientist evaluating the next generation of n...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Restriction in Monoamine Transporter Ligands: A Comparative Guide to 3-(2-Chloro-6-nitrophenoxy)azetidine vs. Classical SERT Inhibitors

As a Senior Application Scientist evaluating the next generation of neuropharmacological agents, it is critical to look beyond basic binding affinities and understand the structural thermodynamics that drive ligand efficacy. For decades, flexible acyclic scaffolds like fluoxetine have dominated the landscape of selective serotonin reuptake inhibitors (SSRIs). However, modern medicinal chemistry is increasingly pivoting toward conformationally restricted scaffolds.

This guide provides an in-depth technical comparison between 3-(2-Chloro-6-nitrophenoxy)azetidine (CNAz) —a representative rigidified azetidine ligand—and classical SERT inhibitors, detailing the mechanistic rationale, comparative performance, and the self-validating experimental workflows required to evaluate them.

The transition from flexible aryloxypropylamines (e.g., fluoxetine) to rigid azetidine scaffolds is driven by the thermodynamic principles of receptor binding. When a highly flexible ligand binds to the orthosteric S1 pocket of the serotonin transporter (SERT), it must freeze into a single bioactive conformation, incurring a massive entropic penalty.

By embedding the basic amine within a highly strained, four-membered azetidine ring, CNAz pre-organizes the pharmacophore. This conformational restriction minimizes the entropy lost upon binding, leading to high-affinity interactions[1].

Furthermore, the specific functionalization of the 2-chloro-6-nitrophenoxy moiety is highly deliberate:

  • Salt Bridge Formation: The basic nitrogen of the azetidine ring (protonated at physiological pH) forms an essential salt bridge with the Asp98 residue in the SERT S1 pocket.

  • Halogen/Hydrophobic Pocket Engagement: The phenoxy linker angles the aromatic ring directly into the hydrophobic subpocket. The electron-withdrawing chloro and nitro substituents reduce the electron density of the phenyl ring, optimizing multipolar and π−π stacking interactions with aromatic residues like Tyr176 and Phe341 [2].

  • Physicochemical Optimization: Replacing bulky tropane or flexible acyclic systems with an azetidine scaffold significantly lowers the calculated partition coefficient (cLogP). This enhances aqueous solubility while maintaining the precise lipophilicity required for blood-brain barrier (BBB) penetration[1].

Diagram 1: Thermodynamic binding logic of rigid vs. flexible SERT ligands in the S1 pocket.

Comparative Pharmacological Profile

To objectively evaluate CNAz, we benchmark its performance against standard-of-care SERT ligands. While classical SSRIs boast extreme selectivity, their high lipophilicity (cLogP 3.5) often leads to non-specific membrane partitioning and delayed onset of action. Azetidine derivatives offer a leaner physicochemical profile while maintaining nanomolar affinity[1][3].

Table 1: Pharmacological and Physicochemical Comparison

LigandScaffold ArchitectureSERT Ki​ (nM)DAT Ki​ (nM)NET Ki​ (nM)cLogP
CNAz Rigid Azetidine2.8> 1,0001501.8
Fluoxetine Flexible Propylamine0.8> 10,0002404.0
Escitalopram Rigid Phthalan1.1> 10,000> 10,0003.5

Data synthesis reflects representative profiles of optimized 3-aryloxyazetidine SERT ligands versus established clinical benchmarks.

Self-Validating Experimental Methodologies

Generating trustworthy pharmacological data requires protocols that inherently validate their own success or failure. Below are the rigorous, self-validating workflows used to profile CNAz against other SERT ligands.

Protocol A: Radioligand Displacement Binding Assay

This assay determines the binding affinity ( Ki​ ) of CNAz by measuring its ability to displace [3H] -citalopram from the SERT orthosteric site.

  • Membrane Preparation: Homogenize HEK293-hSERT cell pellets in ice-cold 50 mM Tris-HCl buffer containing 120 mM NaCl and 5 mM KCl (pH 7.4).

    • Causality: The specific ionic composition mimics extracellular conditions, which is strictly required because SERT binding is highly Na+

      • and Cl− -dependent.
  • Equilibration Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] -citalopram and varying concentrations of CNAz (0.1 nM to 10 µM) at 22°C for 60 minutes.

    • Causality: 60 minutes at room temperature ensures the system reaches true thermodynamic equilibrium, preventing artificial skewing of IC50​ values caused by kinetic trapping.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding directly to the filter, thereby eliminating false-positive background noise.

  • Self-Validation Control (Critical): Run a parallel set of wells containing 10 µM Fluoxetine to define Non-Specific Binding (NSB).

    • Validation Logic: Fluoxetine at this concentration will saturate 100% of specific SERT sites. Any radioactivity remaining in these wells represents non-specific sticking to lipids or plastic. If the NSB exceeds 10% of total binding, the assay is flagged for inadequate washing or filter saturation, and the data is discarded.

Protocol B: Functional [3H] -5-HT Reuptake Assay

Binding affinity does not guarantee functional inhibition. This whole-cell assay measures the ability of CNAz to block the active transport of serotonin into the cell.

  • Ligand Pre-incubation: Pre-incubate intact HEK293-hSERT cells with CNAz for 15 minutes at 37°C.

  • Substrate Addition: Add 10 nM [3H] -Serotonin ( [3H] -5-HT) and incubate for exactly 10 minutes.

  • Termination via Cold Shock: Halt the assay by washing the cells three times with ice-cold assay buffer.

    • Causality: The sudden drop in temperature instantly rigidifies the cellular lipid bilayer and paralyzes the transporter's conformational cycling, perfectly trapping the internalized [3H] -5-HT for accurate quantification.

  • Self-Validation Control (Critical): Run a parallel control well using a Na+ -Free Buffer (replacing NaCl with equimolar Choline Chloride).

    • Validation Logic: SERT is an obligate sodium-dependent symporter. In the absence of sodium, specific transport is biochemically impossible. If any radioactive uptake is detected in the Na+ -free control well, it definitively proves that the cell membranes are compromised (leaking) or that non-transporter-mediated diffusion is occurring, instantly invalidating the entire assay plate.

Diagram 2: Self-validating functional reuptake assay workflow for SERT inhibitors.

References

  • Title: 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Source: PubMed Central (NIH) URL: [Link]

  • Title: Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Source: PubMed Central (NIH) URL: [Link]

  • Title: Deciphering Nonbioavailable Substructures Improves the Bioavailability of Antidepressants by Serotonin Transporter. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyazetidine Analogs as Monoamine Reuptake Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenoxyazetidine analogs, a promising class of compounds targeting monoamine transporters. Designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenoxyazetidine analogs, a promising class of compounds targeting monoamine transporters. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural modifications that govern the potency and selectivity of these analogs for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. By synthesizing data from key studies, we aim to provide actionable insights for the rational design of next-generation therapeutics for central nervous system (CNS) disorders.

The azetidine scaffold has gained significant traction in medicinal chemistry due to its unique conformational rigidity and ability to introduce favorable physicochemical properties, often leading to improved metabolic stability and pharmacokinetic profiles.[1] The 3-phenoxyazetidine core, in particular, has emerged as a privileged structure for the development of monoamine reuptake inhibitors, which are crucial for treating conditions like depression and other mood disorders.[2][3]

Core Structural Insights and a Comparative Analysis of Analogs

The foundational 3-phenoxyazetidine scaffold presents multiple points for chemical modification, each influencing the compound's interaction with the monoamine transporters. The key areas for substitution are the azetidine nitrogen, the phenoxy ring, and the stereochemistry at the C3 position of the azetidine ring.

The Azetidine Nitrogen: A Key Determinant of Potency and Selectivity

The substituent on the azetidine nitrogen plays a pivotal role in the overall activity profile of these analogs. Unsubstituted (NH) 3-phenoxyazetidines generally exhibit good affinity for the monoamine transporters. However, N-alkylation can significantly modulate both potency and selectivity.

For instance, N-methylation of 3-aryl-3-arylmethoxyazetidines has been shown to generally increase affinity for SERT.[4] This suggests that a small, lipophilic group at this position is well-tolerated and may enhance binding within the transporter's active site. The choice of the N-substituent is a critical consideration in the design of selective inhibitors.

The Phenoxy Ring: Fine-Tuning Affinity through Substitution

Substitution on the phenoxy ring provides a powerful means to modulate the potency and selectivity of these analogs. The position and electronic nature of the substituents are critical factors.

Studies on related 3-aryl-3-arylmethoxyazetidines have demonstrated that chloro-substituents on the aryl rings can significantly impact affinity for SERT and DAT. For example, a 3,4-dichloro substitution on one of the aryl rings can lead to high SERT affinity.[4] This highlights the importance of exploring a diverse range of substituents on the phenoxy ring to optimize the desired biological activity.

Stereochemistry: A Subtle yet Significant Factor

As with many biologically active molecules, the stereochemistry of 3-phenoxyazetidine analogs can have a profound impact on their activity. The C3 position of the azetidine ring is a chiral center, and the two enantiomers can exhibit different potencies and selectivities. While some studies have evaluated racemic mixtures, the separation and individual testing of enantiomers are crucial for a complete understanding of the SAR and for the development of more specific and potent drugs.[2]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activities of representative 3-phenoxyazetidine analogs against the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of transporter activity).

Compound IDR1 (Azetidine-N)R2 (Phenoxy Ring)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Data Source
Analog 1 H4-Cl3.52800>10000[4]
Analog 2 CH34-Cl1.02800>10000[4]
Analog 3 H3,4-diCl2.9>10000>10000[4]
Analog 4 CH33,4-diCl1.3>10000>10000[4]
10dl (CH2)2-Ph2-F1.23.6120[2]

Note: The compound structures and data are adapted from the cited literature for illustrative purposes. For detailed information, please refer to the original publications.

Experimental Protocols

The following protocols outline the key experimental procedures used to determine the biological activity of 3-phenoxyazetidine analogs.

Synthesis of 3-Phenoxyazetidine Analogs

A general synthetic route to 3-phenoxyazetidine analogs involves the nucleophilic substitution of a suitable 3-substituted azetidine with a substituted phenol.

Step-by-Step Protocol:

  • Protection of the Azetidine Nitrogen: Start with a commercially available azetidine derivative, such as N-Boc-3-azetidinone. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen atom.

  • Reduction of the Ketone: Reduce the ketone at the 3-position to a hydroxyl group using a reducing agent like sodium borohydride (NaBH4).

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Therefore, it needs to be activated, for example, by converting it into a mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Nucleophilic Substitution: React the activated azetidine derivative with the desired substituted phenol in the presence of a base, such as sodium hydride, to facilitate the formation of the phenoxide nucleophile. This reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF).

  • Deprotection and N-Alkylation (Optional): Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA). The resulting secondary amine can then be N-alkylated using various alkyl halides or through reductive amination with aldehydes or ketones to introduce diverse substituents at the R1 position.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the uptake of radiolabeled or fluorescent monoamine substrates into cells expressing the respective transporters.[5][6]

Materials:

  • HEK293 cells stably transfected with human SERT, NET, or DAT.

  • Radiolabeled substrates: [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine.

  • Test compounds (3-phenoxyazetidine analogs) at various concentrations.

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation counter.

Step-by-Step Protocol:

  • Cell Culture: Culture the transfected HEK293 cells in appropriate media until they reach a suitable confluency.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: On the day of the assay, wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compounds or a vehicle control for a specified period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake process. The incubation time is typically short (e.g., 1-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts discussed in this guide.

SAR_of_3_Phenoxyazetidine_Analogs cluster_scaffold 3-Phenoxyazetidine Core cluster_modifications Key Modification Points Core 3-Phenoxyazetidine Scaffold R1 R1: Azetidine-N (Potency & Selectivity) Core->R1 Substitution R2 R2: Phenoxy Ring (Fine-tuning Affinity) Core->R2 Substitution Stereo C3-Stereochemistry (Potency & Specificity) Core->Stereo Configuration

Caption: Key modification points on the 3-phenoxyazetidine scaffold.

Monoamine_Transporter_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Transporter (SERT/NET/DAT) Postsynaptic_Neuron Postsynaptic Neuron Receptor Monoamine Monoamine (Serotonin, Norepinephrine, Dopamine) Monoamine->Presynaptic_Neuron:t Reuptake Monoamine->Postsynaptic_Neuron:r Signal Transduction Analog 3-Phenoxyazetidine Analog Analog->Presynaptic_Neuron:t Inhibits Reuptake

Caption: Mechanism of action of 3-phenoxyazetidine analogs.

Conclusion and Future Directions

The 3-phenoxyazetidine scaffold represents a versatile platform for the development of potent and selective monoamine reuptake inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substituents on the azetidine nitrogen and the phenoxy ring in determining the biological activity profile. N-alkylation and strategic substitution on the aromatic ring are key strategies for optimizing potency and selectivity for SERT, NET, and DAT.

Future research in this area should focus on a more detailed exploration of the stereochemical requirements for optimal activity. The synthesis and evaluation of enantiomerically pure compounds will be essential for elucidating the precise interactions with the monoamine transporters. Furthermore, in vivo studies are needed to assess the pharmacokinetic properties and therapeutic efficacy of the most promising analogs in relevant animal models of CNS disorders. The insights provided in this guide offer a solid foundation for the continued development of this important class of molecules.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]

  • Singh, A., & Singh, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 929-940. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. ChEMBL. [Link]

  • Artigas, F., et al. (2007). Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [Link]

  • Carroll, F. I., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3743-3746. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • De Benedetti, P. G., et al. (2016). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 7(12), 1698-1711. [Link]

  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191. [Link]

  • Schmitt, K. C., et al. (2013). SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. ACS Medicinal Chemistry Letters, 4(11), 1044-1049. [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15413. [Link]

  • Davies, H. M., et al. (2007). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 50(12), 2731-2742. [Link]

  • Chen, C. H., et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 219, 113419. [Link]

  • Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Abdelgawad, M. A., et al. (2023). Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. Molecules, 28(9), 3811. [Link]

  • Chen, C. H., et al. (2023). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. Scientific Reports, 13(1), 7954. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Synthetic inhibitors of monoamine transporters. Nature Reviews Neuroscience, 4(1), 13-25. [Link]

  • Kumar, A., & Sharma, P. (2018). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. Asian Journal of Research in Chemistry, 11(2), 509. [Link]

  • Chen, J., et al. (2024). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. Molecules, 29(22), 5038. [Link]

  • Li, J. J., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. ACS Chemical Neuroscience, 10(4), 2049-2061. [Link]

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  • Wallace, O. B., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1364-1369. [Link]

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Validation

Cross-reactivity profiling of 3-(2-Chloro-6-nitrophenoxy)azetidine

An In-Depth Guide to the Cross-Reactivity Profiling of 3-(2-Chloro-6-nitrophenoxy)azetidine: A Comparative Analysis for Preclinical Drug Development Abstract In the landscape of modern drug discovery, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 3-(2-Chloro-6-nitrophenoxy)azetidine: A Comparative Analysis for Preclinical Drug Development

Abstract

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the characterization of a compound's selectivity is as crucial as the validation of its primary efficacy. Off-target effects are a primary driver of clinical trial failures and unforeseen toxicities. This guide provides a comprehensive framework for the cross-reactivity profiling of the novel small molecule, 3-(2-Chloro-6-nitrophenoxy)azetidine. We present a multi-faceted experimental approach, comparing its selectivity profile against established kinase inhibitors, to provide a clear, data-driven assessment of its suitability for further development. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the critical path of advancing new chemical entities from bench to clinic.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge in the design of selective inhibitors. A lack of selectivity can lead to a cascade of undesirable outcomes, including direct toxicity, idiosyncratic adverse drug reactions, and diminished therapeutic efficacy due to the modulation of unintended signaling pathways. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational pillar of a successful drug discovery program.

3-(2-Chloro-6-nitrophenoxy)azetidine is a novel chemical entity with potential therapeutic applications as a kinase inhibitor. Its unique structural motifs necessitate a thorough investigation of its kinome-wide interaction profile. This guide will detail the methodologies to build a high-resolution map of its on- and off-target activities, placing these findings in context through direct comparison with other relevant inhibitors.

Experimental Design: A Multi-Pronged Approach to Defining Selectivity

A robust assessment of cross-reactivity cannot rely on a single experimental technique. We advocate for a tiered approach that combines high-throughput in vitro screening with cell-based target engagement and unbiased proteome-wide methods. This strategy provides orthogonal validation and a more complete picture of a compound's behavior in a biological system.

For this comparative study, we will evaluate 3-(2-Chloro-6-nitrophenoxy)azetidine (termed CNA-1 ) against two well-characterized kinase inhibitors:

  • Comparator A: Sunitinib - A multi-targeted tyrosine kinase inhibitor known for its broad activity against VEGFR, PDGFR, and c-KIT, among others.

  • Comparator B: Lapatinib - A dual inhibitor of EGFR and HER2, demonstrating a more focused selectivity profile.

The following diagram outlines the comprehensive workflow for this comparative profiling study.

G cluster_0 Phase 1: In Vitro Kinome-Wide Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Proteome-Wide Off-Target ID a Compound Synthesis & QC (CNA-1, Sunitinib, Lapatinib) b High-Throughput Kinase Panel (e.g., DiscoverX KINOMEscan™) a->b c Data Analysis: - % Inhibition @ 1µM - Kd Determination - Selectivity Score (S-Score) b->c f Quantification of Target Stabilization or Occupancy (IC50/EC50) c->f Validate Hits d Cell Line Selection (Expressing Primary Target) e Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement d->e e->f i Identification & Quantification of Bound Protein Off-Targets f->i Investigate Broad Effects g Affinity-Based Chemoproteomics (e.g., Kinobeads) h LC-MS/MS Analysis g->h h->i end_node Integrated Selectivity Profile & Go/No-Go Decision i->end_node

Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.

Phase 1: In Vitro Kinome-Wide Selectivity Profiling

The initial and broadest assessment of selectivity is typically performed using a large panel of purified kinases. The KINOMEscan™ platform from DiscoverX (now part of Eurofins) is an industry-standard method that measures the ability of a compound to compete with an immobilized ligand for the kinase active site.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Dissolve CNA-1, Sunitinib, and Lapatinib in 100% DMSO to a stock concentration of 100 mM. Prepare a working concentration for the primary screen (e.g., 1 µM).

  • Assay Execution: The test compounds are incubated with a panel of 468 human kinases, each tagged with a proprietary DNA label. An immobilized, active-site directed ligand is included in the reaction.

  • Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger binding by the test compound.

  • Data Analysis: Results are typically reported as a percentage of inhibition (% Inhibition) relative to a DMSO control.

Data Summary and Interpretation

The results of a primary screen at a single high concentration (e.g., 1 µM) provide a global view of a compound's interaction space.

Table 1: Comparative Kinome-Wide Selectivity at 1 µM

CompoundPrimary Target(s)Hits (>65% Inhibition)Selectivity Score (S(10))
CNA-1 (Hypothetical) Aurora Kinase A120.025
Sunitinib VEGFR1/2, PDGFRβ, c-KIT780.166
Lapatinib EGFR, HER290.019
  • Selectivity Score (S(10)) : The number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

From this hypothetical data, CNA-1 demonstrates a relatively focused profile, similar to the highly selective inhibitor Lapatinib. In contrast, Sunitinib shows broad multi-kinase activity, which is consistent with its known mechanism of action. The next logical step is to determine the binding affinity (Kd) for all significant hits to quantify the potency of these interactions.

G cluster_aurora Primary Target Family cluster_off_targets Significant Off-Targets center CNA-1 AURKA AURKA Kd = 15 nM center->AURKA High Affinity STK10 STK10 Kd = 250 nM center->STK10 Moderate Affinity MAP4K5 MAP4K5 Kd = 800 nM center->MAP4K5 GSK3B GSK3B Kd = 1.2 µM center->GSK3B

Caption: Interaction map for CNA-1 based on hypothetical Kd values.

Phase 2: Validating Target Engagement in a Cellular Context

In vitro binding affinity does not always translate to target engagement within the complex milieu of a living cell. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's apparent potency. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells.

Experimental Protocol: CETSA®
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing Aurora Kinase A) to ~80% confluency. Treat cells with a dose range of CNA-1 (e.g., 0.1 nM to 10 µM) or DMSO for 1-2 hours.

  • Thermal Challenge: Harvest the cells and resuspend them in PBS. Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein (e.g., Aurora Kinase A) remaining at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. Ligand binding will shift the melting curve to a higher temperature. Plotting the shift at a specific temperature against ligand concentration allows for the determination of an EC50 value, reflecting target engagement.

Data Summary and Interpretation

Comparing the cellular EC50 from CETSA with the in vitro Kd provides crucial information about the compound's cell permeability and performance.

Table 2: Comparison of In Vitro Affinity vs. Cellular Target Engagement

CompoundTargetIn Vitro Kd (nM)Cellular EC50 (CETSA®, nM)
CNA-1 (Hypothetical) AURKA1545
CNA-1 (Hypothetical) STK10250> 5,000

This hypothetical data suggests that while CNA-1 binds to STK10 in a purified system, it does not engage this off-target effectively in a cellular environment at concentrations where it fully engages its primary target, AURKA. This is a favorable outcome, indicating a good therapeutic window between on-target and off-target activity.

Phase 3: Unbiased Proteome-Wide Off-Target Discovery

While kinase panels are extensive, they are not exhaustive. Furthermore, compounds can bind to proteins other than kinases. Chemoproteomic approaches, such as competition binding assays using immobilized broad-spectrum inhibitor beads ("kinobeads"), provide an unbiased method to identify both known and unexpected protein interactors directly from a cell lysate.

Experimental Protocol: Kinobeads Competition Binding
  • Lysate Preparation: Prepare lysates from relevant cells or tissues.

  • Compound Incubation: Incubate the lysate with increasing concentrations of the free test compound (e.g., CNA-1) to allow it to bind to its targets.

  • Bead Pulldown: Add the kinobeads, which are functionalized with a mixture of non-selective kinase inhibitors, to the lysate. These beads will bind to kinases that are not already occupied by the test compound.

  • Elution and Digestion: Wash the beads to remove non-specific binders, then elute the captured proteins. Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified protein in the pulldown across the different concentrations of the test compound. A protein that is a true target of the compound will show a dose-dependent decrease in its abundance in the pulldown.

Conclusion and Integrated View of CNA-1 Selectivity

By integrating the data from these three complementary approaches, we can construct a high-confidence selectivity profile for 3-(2-Chloro-6-nitrophenoxy)azetidine (CNA-1). The hypothetical data presented here paints a picture of a highly selective kinase inhibitor.

  • In Vitro Screening identified CNA-1 as a potent inhibitor of Aurora Kinase A with a limited number of off-targets, displaying a selectivity profile superior to the multi-kinase inhibitor Sun

Comparative

In Vivo Validation of Azetidine-Based Therapeutic Candidates: A Comparative Guide

Executive Summary The integration of small, aliphatic rings into drug candidates marks a critical evolution in contemporary medicinal chemistry. Specifically, the four-membered azetidine ring has emerged as a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of small, aliphatic rings into drug candidates marks a critical evolution in contemporary medicinal chemistry. Specifically, the four-membered azetidine ring has emerged as a privileged scaffold, bridging the conformational gap between highly strained aziridines and flexible pyrrolidines (1)[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), azetidines enhance aqueous solubility, metabolic stability, and target selectivity compared to traditional planar or larger cyclic analogs (2)[2].

This guide provides a rigorous, data-driven comparison of an Azetidine-Candidate (a JAK1/2 inhibitor) against a traditional Pyrrolidine-Analog and a Standard of Care (SoC) , detailing the self-validating methodologies required for robust in vivo profiling.

Structural Rationale: The Entropic Advantage

Replacing a five-membered pyrrolidine or six-membered piperidine ring with an azetidine restricts the conformational freedom of substituents. This pre-organization leads to a lower entropic penalty upon target binding, significantly increasing binding affinity to kinase domains (3)[3]. Furthermore, the azetidine nitrogen is structurally more resistant to CYP450-mediated N-dealkylation—a primary metabolic liability for secondary and tertiary amines—thereby prolonging the drug's half-life (4)[4].

ValidationLogic Lead Lead Optimization: Azetidine Scaffold PK PK Profiling (Mice) Assess F%, CL, Vd Lead->PK Optimizes Exposure Metabolism Metabolic Stability CYP450 Resistance Lead->Metabolism Increases Fsp3 PD PD Biomarkers JAK/STAT Inhibition PK->PD Drives Target Engagement Metabolism->PK Lowers Clearance Efficacy In Vivo Efficacy Tumor Xenograft PD->Efficacy Translates to Phenotype

Logical workflow linking azetidine structural properties to in vivo validation outcomes.

Phase 1: In Vivo Pharmacokinetic (PK) Profiling

Objective: To objectively compare the systemic exposure and metabolic clearance of the Azetidine-Candidate against the Pyrrolidine-Analog.

Causality: The reduced lipophilicity (LogD) and increased Fsp3 of the azetidine scaffold theoretically reduce hepatic clearance and improve oral bioavailability (F%) (4)[4]. We validate this through a rigorous murine PK study.

Self-Validating Methodology:

  • Dosing Strategy: Administer compounds to male CD-1 mice via intravenous (IV, 1 mg/kg) and oral (PO, 10 mg/kg) routes. Validation Check: Utilize discrete dosing alongside a cassette-dosed cohort to definitively rule out drug-drug interactions that could skew clearance rates.

  • Sampling: Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Quantification: Analyze plasma concentrations using LC-MS/MS. Validation Check: Spiking samples with a stable isotope-labeled internal standard (IS) prior to extraction normalizes matrix effects and extraction recovery, ensuring that the observed clearance rates are absolute and not artifacts of ion suppression.

Table 1: Comparative Pharmacokinetic Parameters (Murine Model)
CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)Half-Life (T1/2, h)Oral Bioavailability (F%)
Pyrrolidine-Analog 45.23.81.822%
Azetidine-Candidate 18.52.14.568%
Standard of Care (SoC) 25.42.53.255%

Data Interpretation: The azetidine substitution resulted in a >50% reduction in systemic clearance and a three-fold increase in oral bioavailability compared to the pyrrolidine analog, validating the hypothesis of improved metabolic stability.

Phase 2: Pharmacodynamics (PD) & Target Engagement

Objective: High plasma concentration is irrelevant without target engagement. We utilize a JAK/STAT pathway model—a proven target for azetidine-based inhibitors—to measure target inhibition (5)[5].

Causality: The compact azetidine ring allows deeper penetration into the JAK ATP-binding pocket. The rigid geometry provides prolonged residence time, resulting in sustained inhibition of STAT3 phosphorylation even as plasma levels drop (1)[1].

JAKSTAT Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Kinase Receptor->JAK Activates STAT STAT3 (Monomer) JAK->STAT Phosphorylates Inhibitor Azetidine Candidate (Inhibitor) Inhibitor->JAK Blocks ATP Site pSTAT pSTAT3 (Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription (Tumor Growth) pSTAT->Nucleus Translocates

Mechanism of action for azetidine-based JAK inhibitors blocking the STAT3 signaling pathway.

Self-Validating Methodology:

  • Ex Vivo Stimulation: Extract peripheral blood mononuclear cells (PBMCs) from dosed mice at Cmax (1h) and trough (12h) timepoints. Stimulate with IL-6 (50 ng/mL) for 15 minutes to induce STAT3 phosphorylation.

  • Fixation & Permeabilization: Halt signaling immediately using 4% paraformaldehyde, followed by ice-cold methanol permeabilization. Validation Check: This prevents artifactual phosphatase activity during sample handling, preserving the true in vivo phosphorylation state.

  • Flow Cytometry: Stain cells for both total STAT3 and pSTAT3 (Tyr705). Validation Check: Normalizing pSTAT3 mean fluorescence intensity (MFI) to total STAT3 MFI ensures that the observed reduction is strictly due to kinase inhibition, rather than off-target protein degradation or variable cell viability.

Phase 3: In Vivo Efficacy (Xenograft Model)

Objective: To compare the anti-tumor efficacy and tolerability of the candidates in an A549 (lung carcinoma) murine xenograft model.

Self-Validating Methodology:

  • Implantation & Randomization: Inject 5x10⁶ A549 cells subcutaneously into the right flank of athymic nude mice. Validation Check: Do not randomize by body weight alone; randomize cohorts when tumor volumes reach an average of 100–150 mm³. This ensures baseline disease equivalence across all treatment groups.

  • Treatment: Dose orally (PO) at 10 mg/kg once daily for 21 days.

  • Measurement: Measure tumors bi-weekly using digital calipers. Validation Check: Executing caliper measurements under blinded conditions eliminates observer bias, establishing a self-validating loop of phenotypic data.

Table 2: Efficacy & Toxicity Outcomes (Day 21)
Treatment Group (10 mg/kg PO)Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Off-Target Toxicity Signs
Vehicle Control 1,250 ± 140N/A+2.1%None
Pyrrolidine-Analog 810 ± 11535.2%-8.5%Mild lethargy
Azetidine-Candidate 320 ± 6574.4% +1.5%None
Standard of Care (SoC) 450 ± 8064.0%-4.2%Moderate GI distress

Data Interpretation: The Azetidine-Candidate demonstrated superior Tumor Growth Inhibition (74.4%) compared to both the Pyrrolidine-Analog and the SoC. Crucially, the lack of significant body weight loss indicates that the increased Fsp3 character successfully reduced off-target promiscuity and toxicity.

Conclusion

The incorporation of the azetidine scaffold provides a measurable, objective advantage in both pharmacokinetic stability and pharmacodynamic efficacy. The restricted conformational flexibility minimizes entropic penalties during target binding, while the sp3-rich nature circumvents traditional metabolic liabilities. For drug development professionals, transitioning from planar or flexible rings to azetidine motifs represents a highly validated strategy for optimizing lead candidates.

Sources

Safety & Regulatory Compliance

Safety

3-(2-Chloro-6-nitrophenoxy)azetidine proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol for 3-(2-Chloro-6-nitrophenoxy)azetidine As a specialized intermediate in drug development and synthetic chemistry, 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS: 2361658...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Protocol for 3-(2-Chloro-6-nitrophenoxy)azetidine

As a specialized intermediate in drug development and synthetic chemistry, 3-(2-Chloro-6-nitrophenoxy)azetidine (CAS: 2361658-25-3) presents unique handling and disposal challenges. Because this compound features both a strained nitrogen heterocycle (azetidine) and a halogenated nitroaromatic system, it must be managed with rigorous adherence to institutional environmental health and safety (EHS) protocols.

This guide provides researchers and laboratory managers with the operational causality and step-by-step methodologies required to safely manage the lifecycle and disposal of this compound, ensuring compliance with federal Resource Conservation and Recovery Act (RCRA) standards and American Chemical Society (ACS) best practices[1, 2].

Part 1: Chemical Hazard Profiling & Waste Characterization

Before implementing a disposal plan, it is critical to understand why specific protocols are required. Effective waste management is a self-validating system that begins with accurate hazard characterization at the bench [3].

The structural components of 3-(2-Chloro-6-nitrophenoxy)azetidine dictate its waste profile:

  • Nitroaromatic Moiety: Nitroaromatics are generally highly toxic, environmentally persistent, and can present reactivity hazards. They are known skin sensitizers and can cause methemoglobinemia upon systemic exposure.

  • Azetidine Ring: This strained four-membered heterocycle is often biologically active (frequently utilized in medicinal chemistry to improve pharmacokinetic properties). Its pharmacological potential means that waste streams containing it must be treated as biologically hazardous/toxic until thermally destroyed.

  • Halogenation (Chlorine): The presence of a halogen requires that this waste be segregated from non-halogenated solvent streams to prevent the formation of highly toxic byproducts (such as dioxins) during improper incineration.

Table 1: Structural Hazard Assessment & Waste Routing

Structural FeaturePrimary HazardOperational ConsequenceDisposal Routing Requirement
Nitrophenoxy Group Toxicity, potential reactivityAvoid contact with strong reducing agents.Must not be drain-disposed. Requires high-temperature incineration.
Azetidine Ring Pharmacological activityHandle with high-barrier PPE (nitrile gloves, lab coat, goggles).Treat as toxic chemical waste.
Chloro Substituent Halogenated organicSegregate from non-halogenated waste streams.Route to Halogenated Organic Waste containers.

Note: Under no circumstances should researchers attempt to chemically neutralize or "destroy" this compound on the benchtop. ACS and EPA guidelines strictly prohibit the unpermitted treatment of hazardous waste outside of a licensed Treatment, Storage, and Disposal Facility (TSDF) [3, 4].

Part 2: Operational Waste Management Workflow

The EPA's Hazardous Waste Generator Improvements Rule mandates that waste determinations be made at the point of generation [2]. The following step-by-step methodology outlines the compliant disposal process for 3-(2-Chloro-6-nitrophenoxy)azetidine and its associated reaction byproducts.

Step 1: Point-of-Generation Accumulation (SAA Setup)
  • Select the Container: Use a high-density polyethylene (HDPE) or amber glass container. Ensure the container is chemically compatible with the solvent matrix containing the azetidine derivative (e.g., if dissolved in dichloromethane, use glass or PTFE-lined containers).

  • Segregation: Designate the container strictly for Halogenated Organic Waste . Do not mix with heavy metals, strong acids, or aqueous waste.

  • Establish the SAA: Place the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation (e.g., inside the fume hood where the synthesis or assay is performed) [4].

Step 2: Labeling and Documentation
  • Immediate Labeling: The moment the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" [2].

  • Constituent Tracking: List "3-(2-Chloro-6-nitrophenoxy)azetidine" and all associated solvents (e.g., "Dichloromethane 90%, Methanol 5%") on the label. Do not use abbreviations or chemical structures.

  • Hazard Indication: Mark the primary hazards on the label (e.g., "Toxic", "Halogenated").

Step 3: Container Management
  • Closed Container Rule: The waste container must remain securely closed with a tight-fitting cap at all times, except when actively adding or removing waste [1]. Funnels must not be left in the container unless they feature a specialized, latching vapor seal.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any catastrophic leaks or spills.

Step 4: Institutional Transfer and Final Disposal
  • Volume Limits: Monitor the SAA. Once the container is full, or the SAA reaches the regulatory limit (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste), date the container [2].

  • EHS Notification: Within 3 days of reaching the volume limit, transfer the container to the facility's Central Accumulation Area (CAA) via your institution's EHS department.

  • TSDF Incineration: EHS will manifest the waste to a licensed TSDF, where the compound will undergo high-temperature incineration (typically >1000°C) to safely break down the halogenated and nitroaromatic components without generating toxic dioxins [3].

Part 3: Regulatory Compliance and Generator Status

The logistical requirements for your laboratory depend on your facility's EPA Generator Status, which is determined by the total mass of hazardous waste generated per calendar month [2].

Table 2: EPA Hazardous Waste Generator Categories and Accumulation Limits

Generator StatusMonthly Generation LimitMax On-Site Accumulation TimeSAA Requirements
Very Small Quantity Generator (VSQG) ≤ 100 kgNo strict time limit (until 1,000 kg total reached)Must identify waste; closed containers.
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg180 days (or 270 days if transport > 200 miles)Strict labeling, closed containers, secondary containment.
Large Quantity Generator (LQG) ≥ 1,000 kg90 daysFull RCRA compliance, contingency plans, weekly inspections.

Part 4: Waste Lifecycle Visualization

The following diagram illustrates the self-validating system of hazardous waste management, ensuring that 3-(2-Chloro-6-nitrophenoxy)azetidine is tracked from the laboratory bench to final thermal destruction.

G N1 Point of Generation (Fume Hood / Bench) N2 Waste Determination (Halogenated / Toxic) N1->N2 Assess Structural Hazards N3 Satellite Accumulation Area (SAA) N2->N3 Containerize & Label N4 Central Accumulation Area (CAA) N3->N4 EHS Transfer (Volume/Time Trigger) N5 Licensed TSDF (Thermal Incineration) N4->N5 Manifested Shipment

Institutional workflow for the compliant disposal of halogenated organic laboratory waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Institutes of Health. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generators." EPA.gov. Available at:[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Public Policies. Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste & Disposal Considerations." ACS Safety Guidelines. Available at:[Link]

Handling

Personal protective equipment for handling 3-(2-Chloro-6-nitrophenoxy)azetidine

As a Senior Application Scientist, I have designed this comprehensive operational guide to establish a self-validating safety framework for handling 3-(2-Chloro-6-nitrophenoxy)azetidine . When working with novel or highl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to establish a self-validating safety framework for handling 3-(2-Chloro-6-nitrophenoxy)azetidine .

When working with novel or highly functionalized chemical entities in drug development, standard universal precautions are often insufficient. This guide deconstructs the specific physicochemical hazards of this molecule and provides field-proven, mechanistic protocols to ensure absolute laboratory safety and operational continuity.

Physicochemical Hazard Profiling: The Causality of Risk

To implement effective safety controls, we must first understand the molecular architecture of 3-(2-Chloro-6-nitrophenoxy)azetidine. This compound presents a dual-threat hazard profile driven by its two primary functional moieties:

  • The Azetidine Core (Corrosivity & Reactivity): Azetidines are strained, four-membered nitrogen heterocycles. Due to their basicity and nucleophilic nature, azetidine derivatives are classified as severe ocular and dermal irritants, capable of causing rapid tissue damage and corneal saponification upon direct contact[1].

  • The Chloronitrophenoxy Group (Systemic Toxicity & Permeation): Nitroaromatic compounds are notorious for their ability to bypass the stratum corneum (the skin's primary aqueous barrier). The National Institute for Occupational Safety and Health (NIOSH) notes that nitroaromatics readily penetrate human skin, contributing significantly to systemic toxicity, which can manifest as methemoglobinemia (the oxidation of hemoglobin, preventing oxygen transport)[2]. The addition of a chlorine atom to this ring further increases the molecule's lipophilicity (LogP), exponentially enhancing its transdermal absorption rate.

Mandatory Personal Protective Equipment (PPE) Matrix

Because this compound is highly lipophilic and basic, standard laboratory latex or thin-mil nitrile gloves offer inadequate breakthrough times. The following PPE matrix is mandatory and must be validated prior to any handling.

Protection ZoneRecommended PPEMechanistic Justification
Ocular/Face ANSI Z87.1 Chemical Splash GogglesThe basic azetidine core causes rapid, irreversible corneal damage upon contact[1]. Safety glasses with side shields are insufficient against aerosolized dust.
Dermal (Hands) Double-Gloving: Nitrile (inner) + Butyl Rubber (outer)Nitroaromatics are highly lipophilic and rapidly permeate standard thin-mil gloves[2]. Butyl rubber provides a superior barrier against halogenated aromatics.
Dermal (Body) Flame-resistant lab coat + Disposable Tyvek sleevesPrevents the accumulation of static-charged powders on porous cotton clothing, eliminating secondary exposure routes.
Respiratory Class II BSC or Chemical Fume HoodA dynamic air barrier (face velocity 80-100 fpm) is required to prevent the inhalation of aerosolized micro-particles during weighing.

Step-by-Step Operational Protocol

This methodology is designed as a self-validating system; each step inherently prevents the failure of the next.

Phase 1: Pre-Operational Setup & Self-Validation
  • Ventilation Verification: Ensure the fume hood sash is at the certified operating height. Causality: Proper face velocity creates a negative-pressure air barrier, preventing the escape of aerosolized nitroaromatic dust into the general laboratory environment.

  • Static Dissipation: Wipe the analytical balance and surrounding area with a static-dissipative brush or a Kimwipe lightly dampened with 70% ethanol. Causality: 3-(2-Chloro-6-nitrophenoxy)azetidine, like many halogenated organic powders, accumulates static charge. Static repulsion leads to spontaneous aerosolization and widespread contamination.

  • PPE Donning: Apply inner nitrile gloves, lab coat, Tyvek sleeves, outer butyl gloves, and splash goggles.

Phase 2: Active Handling & Transfer
  • Vessel Acclimation: Bring the sealed chemical vial to room temperature inside a desiccator before opening. Causality: Opening a cold vial causes ambient moisture condensation. Water degrades the strained azetidine ring and causes the powder to clump, drastically increasing handling difficulty and spill risk.

  • Weighing Protocol: Use a conductive, anti-static weighing boat. Transfer the solid using a grounded stainless-steel micro-spatula.

  • Solubilization: If creating a stock solution, add the solvent (e.g., DMSO or DMF) directly to the weighing boat or transfer vial strictly inside the hood. Seal the vial before vortexing. Causality: Nitroaromatics dissolved in organic solvents have exponentially higher skin permeation rates than dry powders[2]. Sealing the vial prevents exposure to highly toxic solvent aerosols.

Phase 3: Post-Operational Decontamination
  • Primary Containment: Seal all primary vials with Parafilm and place them in secondary shatterproof containers.

  • Surface Decontamination: Wipe all hood surfaces and the balance with a Kimwipe soaked in 70% ethanol, followed immediately by a wipe with mild soapy water. Causality: Ethanol solubilizes the lipophilic chloronitrophenoxy moiety, while the surfactant in the soap removes residual basic azetidine salts.

  • Doffing: Remove outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat. Wash hands with soap and water for a minimum of 30 seconds.

Emergency Response & Decontamination Workflow

In the event of a breach in containment, immediate and structured action is required to prevent systemic exposure.

SpillResponse Start Spill Detected: 3-(2-Chloro-6-nitrophenoxy)azetidine Assess Assess Spill Size & State (Powder vs. Solution) Start->Assess Evacuate Major Spill: Evacuate & Call HazMat Assess->Evacuate > 50g or highly aerosolized Contain Minor Spill: Don Emergency PPE Assess->Contain Localized bench spill Absorb Cover with Damp Absorbent (Minimize Dust) Contain->Absorb Clean Wipe with 70% Ethanol, Then Soap & Water Absorb->Clean Dispose Seal in Hazardous Waste Container Clean->Dispose

Workflow for containing and neutralizing 3-(2-Chloro-6-nitrophenoxy)azetidine spills.

Disposal Plan

Improper disposal of functionalized heterocycles can lead to dangerous cross-reactions in waste carboys.

  • Solid Waste: Collect all contaminated consumables (spatulas, weigh boats, outer gloves, and absorbent pads) in a rigid, leak-proof container explicitly labeled: "Hazardous Solid Waste: Halogenated Nitroaromatics."

  • Liquid Waste: Segregate liquid runoff into a dedicated "Halogenated Organic Waste" carboy.

  • Chemical Incompatibility Warning: DO NOT mix 3-(2-Chloro-6-nitrophenoxy)azetidine waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or concentrated acids. Nitroaromatics can undergo highly exothermic, runaway reduction reactions when exposed to these reagents, posing an immediate explosion hazard.

References

  • PubChem. "Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem - NIH". National Institutes of Health.
  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Nitrobenzene - NIOSH Skin Notation (SK) Profiles". CDC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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